molecular formula C8H5N3O4 B13039050 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13039050
M. Wt: 207.14 g/mol
InChI Key: WKIQQPQWRJEVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of anticancer and anti-infective drug discovery. The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological properties . This specific derivative is functionalized with a carboxylic acid group at the 2-position and a nitro group at the 7-position, making it a versatile building block for the synthesis of more complex molecules, such as amides and esters, via further coupling reactions . The IP core is a key structural component in several clinical and investigational agents. For instance, telacebec (Q203), an IP-based compound, is a potent anti-tuberculosis drug candidate currently in clinical trials that targets the QcrB subunit of the mycobacterial cytochrome bcc complex . Furthermore, novel IP derivatives have demonstrated significant anticancer activity in studies against breast and ovarian cancer cell lines by suppressing key signaling pathways like NF-κB and STAT3, and inducing apoptosis . Researchers can utilize this compound to develop new chemical entities for screening against various biological targets. The nitro substituent enhances the potential for exploring structure-activity relationships (SAR) and can be a key functional group in compounds with antiprotozoal and other antimicrobial activities . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-4-10-2-1-5(11(14)15)3-7(10)9-6/h1-4H,(H,12,13)

InChI Key

WKIQQPQWRJEVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Chemistry and Biology of 7-Nitroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group, particularly at the 7-position, has unlocked a remarkable spectrum of biological activities, most notably in the fight against tuberculosis. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of 7-nitroimidazo[1,2-a]pyridine derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective and anticancer agents.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of drugs targeting a wide array of biological targets.[3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this core structure, highlighting its therapeutic relevance.[5] The functionalization of this scaffold at various positions has been extensively explored to modulate its pharmacological profile.

Synthesis of 7-Nitroimidazo[1,2-a]pyridine Derivatives: A Methodological Overview

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative cyclizations.[2][4][6] A common and effective method for the preparation of the core scaffold involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] For the introduction of the crucial 7-nitro group, a nitrated 2-aminopyridine precursor is typically employed.

A general synthetic approach is outlined below:

G cluster_0 General Synthetic Scheme A Substituted 2-amino-4-nitropyridine C Condensation Reaction (e.g., reflux in ethanol) A->C B α-Haloketone (e.g., phenacyl bromide derivative) B->C D 7-Nitroimidazo[1,2-a]pyridine Derivative C->D

Caption: General synthetic route to 7-nitroimidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of a Representative 7-Nitroimidazo[1,2-a]pyridine Derivative

This protocol describes a representative synthesis of a 7-nitroimidazo[1,2-a]pyridine derivative.

Materials:

  • Substituted 2-amino-4-nitropyridine (1.0 eq)

  • Substituted α-bromoacetophenone (1.1 eq)

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of the substituted 2-amino-4-nitropyridine in anhydrous ethanol, add the substituted α-bromoacetophenone.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Antitubercular Properties: A Paradigm Shift in Tuberculosis Treatment

Derivatives of 7-nitroimidazo[1,2-a]pyridine have emerged as a powerful new class of antitubercular agents, with two prominent members, Delamanid and Pretomanid , now approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[3] These compounds are prodrugs that require bioreductive activation within the mycobacterium.

Mechanism of Action: A Dual Threat to Mycobacterium tuberculosis

The antitubercular activity of 7-nitroimidazo[1,2-a]pyridines is multifaceted, primarily involving two key mechanisms: the inhibition of mycolic acid synthesis and respiratory poisoning.[7]

Bioreductive Activation:

The activation of these nitro-heterocyclic prodrugs is a critical first step. This process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the reduced form of cofactor F420.[8][9] The reduction of the nitro group leads to the formation of reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the mycobacterium.[10]

G cluster_0 Bioreductive Activation Pathway Prodrug 7-Nitroimidazo[1,2-a]pyridine (e.g., Delamanid, Pretomanid) Ddn Deazaflavin-Dependent Nitroreductase (Ddn) Prodrug->Ddn Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->ReactiveSpecies F420 Reduced Cofactor F420 F420->Ddn CellDeath Mycobacterial Cell Death ReactiveSpecies->CellDeath Toxicity

Caption: Bioreductive activation of 7-nitroimidazo[1,2-a]pyridine derivatives.

Inhibition of Mycolic Acid Synthesis:

Mycolic acids are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[11][12] The reactive metabolites generated from the activation of 7-nitroimidazo[1,2-a]pyridines interfere with the biosynthesis of these crucial components. Specifically, they have been shown to inhibit the synthesis of methoxy-mycolic and keto-mycolic acids.[13] This disruption of the cell wall integrity renders the mycobacterium vulnerable and contributes significantly to the bactericidal effect.

Structure-Activity Relationship (SAR) for Antitubercular Activity

Extensive SAR studies have been conducted to optimize the antitubercular potency of this class of compounds.[1][5][10] Key findings are summarized in the table below:

PositionModificationImpact on Antitubercular Activity
7 Nitro group Essential for activity .[5] Its reduction is the key activation step.
2 Small, lipophilic groupsGenerally favorable for activity.
3 Substitution is generally well-toleratedCan be modified to fine-tune pharmacokinetic properties.
6 Introduction of a side chain with a terminal lipophilic tailCrucial for potent activity. The nature and length of the linker and the terminal aromatic ring significantly influence potency.[1]
Stereochemistry at C-6 (S)-configurationGenerally exhibits higher potency.[1]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard and widely used technique.[14][15][16]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., rifampicin)

  • Negative control (broth only)

  • Resazurin solution

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the 96-well plate using the supplemented Middlebrook 7H9 broth.[17] The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (no drug) and a negative control (no bacteria) on each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[18]

Anticancer and Anti-inflammatory Potential: Expanding the Therapeutic Horizon

Beyond their remarkable success in tuberculosis, 7-nitroimidazo[1,2-a]pyridine derivatives have demonstrated promising activity in other therapeutic areas, including oncology and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[19][20][21][22] The introduction of a nitro group can enhance this activity. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[23]

Anti-inflammatory Properties

Certain imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties.[24][25][26] Their mechanism of action can involve the modulation of inflammatory signaling pathways, such as the NF-κB and STAT3 pathways, leading to a reduction in the production of pro-inflammatory cytokines.[27]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[28][29][30][31][32]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiprotozoal Activity: A Potential Weapon Against Neglected Diseases

Recent research has indicated that 7-nitroimidazo[1,2-a]pyridine derivatives also exhibit activity against various protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.).[33][34][35] The bioreductive activation mechanism is also believed to be crucial for their antiprotozoal effects.

Future Perspectives and Conclusion

The 7-nitroimidazo[1,2-a]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. The clinical success of delamanid and pretomanid has validated this chemical class for the treatment of tuberculosis and has spurred further research into its broader therapeutic potential. Future efforts will likely focus on:

  • Optimizing Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • Elucidating Mechanisms of Resistance: Understanding how pathogens develop resistance to these compounds to inform the design of next-generation inhibitors.

  • Expanding the Therapeutic Scope: Systematically exploring the anticancer, anti-inflammatory, and antiprotozoal activities of this class through rigorous preclinical and clinical evaluation.

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant compounds.[1] This guide delves into the chemical and biological landscape of this scaffold, with a specific focus on the synthesis and prospective applications of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid. While a dedicated CAS number for this specific derivative is not publicly cataloged as of the time of this writing, its structural analogues and the broader class of imidazo[1,2-a]pyridines have demonstrated a vast therapeutic spectrum, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This document will serve as a technical resource, providing a comprehensive overview of synthetic strategies, analytical characterization, and the potential biological significance of this promising molecule.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is an aromatic, nitrogen-containing heterocyclic system that has garnered immense interest from the pharmaceutical research community. Its rigid, planar structure and ability to engage in a variety of intermolecular interactions make it an ideal framework for the design of potent and selective therapeutic agents.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core structure, underscoring its clinical relevance.[1][3]

The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives with a wide array of pharmacological effects, targeting a diverse range of biological entities including kinases, G-protein coupled receptors, and enzymes.[4][5]

Physicochemical Properties and Identification

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Imidazo[1,2-a]pyridine-2-carboxylic acid64951-08-2C₈H₆N₂O₂162.15
Imidazo[1,2-a]pyridine-7-carboxylic acid648423-85-2C₈H₆N₂O₂162.15
7-Nitroimidazo[1,2-a]pyridine1234615-93-0C₇H₅N₃O₂163.13
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid80353-94-2C₉H₈N₂O₂176.17

Data sourced from PubChem and other chemical suppliers.[6][7][8]

The introduction of a nitro group at the 7-position and a carboxylic acid at the 2-position would significantly influence the molecule's polarity, solubility, and electronic properties, which in turn would modulate its biological activity.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several robust methods available to the synthetic chemist. These reactions often involve the condensation of a 2-aminopyridine derivative with a suitable α-haloketone or a related two-carbon synthon.

A general and widely applicable approach is the Tschitschibabin reaction , which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. Variations of this and other synthetic routes are continually being developed to improve yields, expand substrate scope, and employ more environmentally benign reaction conditions.[9]

Proposed Synthesis of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

A plausible synthetic route to the target molecule, 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, can be conceptualized based on established methodologies for analogous structures. A potential multi-step synthesis is outlined below.

Synthetic Pathway A 2-amino-4-nitropyridine C Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate A->C Cyclocondensation (e.g., NaHCO3, Ethanol, Reflux) B Ethyl bromopyruvate B->C D 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid C->D Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed synthetic workflow for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-4-nitropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Step 2: Hydrolysis to 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

  • Dissolve the ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad range of documented biological activities.[3] The introduction of a nitro group, a well-known pharmacophore in its own right, and a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key interacting group with biological targets, suggests several potential therapeutic applications for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

Biological Potential cluster_Applications Potential Therapeutic Areas center 7-nitroimidazo[1,2-a]pyridine- 2-carboxylic acid Anticancer Anticancer center->Anticancer Targeting Kinases (e.g., PDGFR) Antimicrobial Antimicrobial center->Antimicrobial Inhibition of bacterial and fungal growth Anti_inflammatory Anti-inflammatory center->Anti_inflammatory Modulation of inflammatory pathways Antiviral Antiviral center->Antiviral Inhibition of viral replication

Caption: Potential therapeutic applications of the title compound based on the known bioactivities of the imidazo[1,2-a]pyridine scaffold.

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[10] Some have shown activity as inhibitors of various protein kinases, such as platelet-derived growth factor receptor (PDGFR).[5] The nitroaromatic group can also be a substrate for bioreductive activation in hypoxic tumor environments.

  • Antimicrobial Activity: The imidazo[1,2-a]pyridine core is present in compounds with significant antibacterial and antifungal properties.[11][12] The title compound could be explored for its efficacy against a panel of pathogenic microbes.

  • Anti-inflammatory Effects: Derivatives of this scaffold have demonstrated anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory disorders.[13]

Future Directions and Conclusion

The exploration of novel derivatives of the imidazo[1,2-a]pyridine scaffold continues to be a vibrant area of research in medicinal chemistry. While the specific compound 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid remains to be synthesized and characterized, the established synthetic methodologies and the broad biological activities of this chemical class provide a strong rationale for its investigation. Future work should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo evaluation of its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the imidazo[1,2-a]pyridine scaffold in the quest for new and effective medicines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • 1234615-93-0 | 7-Nitroimidazo[1,2-a]pyridine - Molecular D
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide deriv
  • Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168. PubChem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridine-7-carboxylic acid | C8H6N2O2 | CID 18364844. PubChem.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2. Sigma-Aldrich.
  • 648423-85-2 | Imidazo[1,2-a]pyridine-7-carboxylic acid. ChemScene.
  • 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | CAS 80353-94-2. SCBT.
  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives.

Sources

Technical Guide: Solubility Profile of 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid

[1]

Executive Summary

7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is an amphiphilic heterocyclic compound characterized by a fused bicyclic core, a strongly electron-withdrawing nitro group at the C7 position, and an ionizable carboxylic acid at the C2 position.[1] Its solubility profile is critically governed by pH-dependent ionization, making it a "solubility-limited" candidate in acidic media but highly soluble in basic buffers.[1]

This guide provides a theoretical solubility map and the standard operating procedures (SOPs) to empirically determine the thermodynamic and kinetic solubility of this compound.

Physicochemical Basis (Theoretical Profile)

To design effective solubility experiments, one must first understand the ionization behavior of the molecule.

Structural Analysis[1][2]
  • Core: Imidazo[1,2-a]pyridine (Lipophilic, Weak Base).[1]

  • Substituent 1 (C2): Carboxylic Acid (-COOH).[1] This is the dominant solubilizing group.[1]

  • Substituent 2 (C7): Nitro group (-NO₂).[1] This increases lipophilicity (logP) relative to the parent but significantly decreases the basicity of the bridgehead nitrogen due to electron withdrawal.[1]

Predicted Ionization Constants (pKa)

The solubility curve will follow the Henderson-Hasselbalch equation for a weak acid.[1]

Functional GroupPredicted pKaEffect on Solubility
Carboxylic Acid (C2) 3.2 – 3.8 Primary Driver. At pH > 4.5, the molecule exists as a mono-anion (COO⁻), drastically increasing aqueous solubility.[1]
Bridgehead Nitrogen (N1) < 2.0 Negligible. The 7-nitro group pulls electron density, rendering the N1 nitrogen extremely weakly basic.[1] Protonation would only occur at very low pH (< 1).
Predicted Solubility Classification
  • Low pH (pH 1.2, Gastric): Insoluble / Low. The molecule is neutral (unionized COOH).[1]

  • Medium pH (pH 6.8, Intestinal): High. The molecule is anionic (ionized COO⁻).[1]

  • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) due to the nitro group's dipole.[1]

Experimental Protocols

The following protocols are designed to validate the theoretical profile. These are self-validating systems using standard analytical detection (HPLC-UV or LC-MS).[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Objective: Determine the saturation solubility at specific pH values (1.2, 4.0, 6.8, 7.4).

Materials:

  • Compound: >10 mg solid 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.[1]

  • Media: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.0), Phosphate Buffer (pH 6.8/7.4).[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC.[1]

Workflow:

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24–48 hours. Self-Validation: Ensure undissolved solid remains visible at the end of the period; if not, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute supernatant with mobile phase and inject into HPLC.

  • Calculation: Compare peak area to a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For early-stage screening where solid material is limited.[1]

Objective: Estimate solubility from a DMSO stock solution to detect precipitation limits.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike into PBS (pH 7.4) to final concentrations of 10, 50, 100, and 200 µM (final DMSO < 2%).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity (absorbance at 620 nm) or filter and analyze by HPLC.[1]

  • Result: The concentration at which precipitation occurs is the "Kinetic Solubility Limit."[1]

Visualization: Solubility & Workflow

pH-Dependent Solubility Logic

The following diagram illustrates the ionization states governing the solubility profile.

SolubilityLogicAcidpH 1.2 (Gastric)Neutral Form(COOH, NO2)TransitionpH ~3.5 (pKa)Equilibrium[COOH] = [COO-]Acid->TransitionDeprotonation startsSolubilitySolubility OutcomeAcid->SolubilityLow (< 0.1 mg/mL)BasepH 7.4 (Blood)Anionic Form(COO-, NO2)Transition->BaseFull IonizationBase->SolubilityHigh (> 1.0 mg/mL)

Caption: Schematic of pH-dependent ionization states for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

Experimental Workflow (Shake Flask)

ShakeFlaskStartWeigh Solid Compound(Excess: ~2mg)AddMediaAdd Buffer (pH 1.2 - 7.4)Volume: 1 mLStart->AddMediaIncubateShake @ 37°CTime: 24-48 HoursAddMedia->IncubateCheckSolidCheck for Residual SolidIncubate->CheckSolidCheckSolid->StartNo (Add more solid)FilterCentrifuge/Filter(0.22 µm PVDF)CheckSolid->FilterYesAnalyzeHPLC-UV QuantificationFilter->Analyze

Caption: Step-by-step decision tree for the Thermodynamic Solubility (Shake-Flask) protocol.[1]

Data Summary & Formulation Implications

Estimated Solubility Table

Note: Values are estimated based on the imidazo[1,2-a]pyridine scaffold properties and substituent effects.

Solvent / MediumpHPredicted SolubilityClassification
0.1 N HCl 1.2< 0.05 mg/mLVery Low
Acetate Buffer 4.50.5 – 1.0 mg/mLModerate
Phosphate Buffer 7.4> 5.0 mg/mLHigh
DMSO -> 50 mg/mLExcellent
Ethanol -1 – 5 mg/mLModerate
Formulation Strategy

For researchers developing this compound for in vivo studies:

  • Oral Delivery: The compound may show dissolution-limited absorption in the stomach.[1] Micronization or salt formation (e.g., Sodium or Potassium salt of the carboxylic acid) is recommended to improve dissolution rate.[1]

  • IV Delivery: Formulate in a buffered saline solution at pH 7.4. If concentration >5 mg/mL is required, use a co-solvent system (e.g., 5% DMSO / 95% Saline) or cyclodextrin complexation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2062168, Imidazo[1,2-a]pyridine-2-carboxylic acid.[1] Retrieved from [Link][1]

  • Goel, R. et al. (2012). Imidazo[1,2-a]pyridine scaffolds as potential antibacterial agents.[1] Structure-activity relationship studies regarding the nitro-group influence.[1][2] (General reference for scaffold properties).

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][3] Organic Chemistry Data.[1][4] Retrieved from [Link][1]

  • Fersing, C. et al. (2018). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[1] (Analogous solubility study). Retrieved from [Link][1]

7-nitro vs 6-nitro imidazo[1,2-a]pyridine structural differences

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: 6-Nitro vs. 7-Nitro Imidazo[1,2-a]pyridine Structural & Functional Divergence

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-infectives, and kinase inhibitors.[1] While the scaffold itself is well-characterized, the positional isomerism of nitro-substituents at the 6- and 7-positions creates profound differences in electronic architecture, synthetic accessibility, and pharmacological potential.

This guide delineates the critical distinctions between 6-nitroimidazo[1,2-a]pyridine and 7-nitroimidazo[1,2-a]pyridine . The 6-nitro isomer exhibits a "push-pull" electronic system involving the bridgehead nitrogen, significantly altering its dipole and reactivity compared to the 7-nitro isomer, which relies primarily on inductive withdrawal. Understanding these nuances is essential for rational drug design (SAR) and process chemistry optimization.

Synthetic Access & Regiocontrol

The primary challenge in working with nitro-imidazo[1,2-a]pyridines is that they cannot be reliably accessed via direct nitration of the parent scaffold.

  • Direct Nitration Failure: Electrophilic aromatic substitution (SEAr) of imidazo[1,2-a]pyridine occurs exclusively at the C3 position (the most electron-rich site, analogous to the 3-position of indole).

  • The Solution: The De Novo Cyclization Strategy. To access the 6- or 7-nitro isomers, the nitro group must be pre-installed on the aminopyridine precursor before ring closure.

Retrosynthetic Logic

The synthesis relies on the condensation of substituted 2-aminopyridines with


-halocarbonyls (or their equivalents). The regiochemistry is dictated by the mapping of the pyridine ring atoms into the fused system.
  • 6-Nitro Isomer: Requires 2-amino-5-nitropyridine . The C5-nitro group of the starting material maps to the C6 position of the final fused system.

  • 7-Nitro Isomer: Requires 2-amino-4-nitropyridine . The C4-nitro group maps to the C7 position.

Note on Precursor Availability: 2-amino-5-nitropyridine is widely available and inexpensive. 2-amino-4-nitropyridine is less common and often more expensive, which historically biases libraries toward the 6-nitro isomer.

SynthesisMap cluster_precursors Pyridine Precursors cluster_products Fused Imidazo[1,2-a]pyridines P6 2-Amino-5-nitropyridine (Nitro at C5) Reagent + α-Haloketone (Condensation) P6->Reagent P7 2-Amino-4-nitropyridine (Nitro at C4) P7->Reagent Prod6 6-Nitroimidazo[1,2-a]pyridine (Push-Pull System) Reagent->Prod6 Cyclization (N1/C2 formation) Prod7 7-Nitroimidazo[1,2-a]pyridine (Inductive System) Reagent->Prod7 Cyclization (N1/C2 formation)

Figure 1: Retrosynthetic mapping showing the origin of the 6- and 7-nitro isomers from their respective aminopyridine precursors.

Electronic Architecture: The "Push-Pull" Effect

The defining difference between these isomers is the resonance interaction between the bridgehead nitrogen (


) and the nitro group.
The 6-Nitro "Push-Pull" System

In the 6-nitro isomer, the nitro group is located at a position that allows for direct conjugation with the bridgehead nitrogen (


).
  • Mechanism: The lone pair on

    
     can delocalize into the pyridine ring. Resonance structures can be drawn where the negative charge rests on the nitro oxygens and the positive charge on 
    
    
    
    .
  • Consequence: This creates a strong internal dipole (Push-Pull). It significantly reduces the electron density on the bridgehead nitrogen, making the system more rigid and often quenching fluorescence via intramolecular charge transfer (ICT).

The 7-Nitro Inductive System

In the 7-nitro isomer, the nitro group is "meta-like" with respect to the bridgehead nitrogen (


).
  • Mechanism: There is no direct resonance pathway to delocalize the

    
     lone pair into the 7-nitro group without disrupting the aromatic integrity significantly or involving unstable intermediates.
    
  • Consequence: The electron-withdrawing effect is primarily inductive (

    
    ). The bridgehead nitrogen retains more electron density compared to the 6-isomer.
    

Table 1: Comparative Electronic Properties

Feature6-Nitro Isomer7-Nitro Isomer
Electronic Effect Resonance (

) + Inductive (

)
Primarily Inductive (

)
Bridgehead (

) Interaction
Strong conjugation (Push-Pull)Weak/No direct conjugation
Dipole Moment High (Aligned with

vector)
Moderate
Fluorescence Often Quenched (PET/ICT mechanisms)More likely to retain fluorescence

(Conjugate Acid)
Lower (Weaker base due to resonance)Higher (Stronger base relative to 6-isomer)

Structural Characterization (NMR)[2][3]

Distinguishing these isomers by


 NMR is straightforward if one analyzes the coupling constants (

) and splitting patterns of the pyridine ring protons.

Numbering Key:

  • H5: Proton adjacent to Bridgehead

    
    .
    
  • H6/H7: Middle protons.

  • H8: Proton adjacent to

    
     (via C8a).
    
6-Nitroimidazo[1,2-a]pyridine
  • H5 (Singlet-like): Appears as a singlet or a very small doublet (

    
     Hz) due to long-range coupling with H7 or H8. It has no vicinal neighbor.
    
  • H7 (Doublet of Doublets): Coupled to H8 (

    
     Hz) and H5 (
    
    
    
    Hz).
  • H8 (Doublet): Coupled to H7 (

    
     Hz).
    
7-Nitroimidazo[1,2-a]pyridine
  • H5 (Doublet): Strong vicinal coupling to H6 (

    
     Hz). This is the diagnostic signal.
    
  • H6 (Doublet of Doublets): Coupled to H5 (

    
     Hz) and H8 (
    
    
    
    Hz).
  • H8 (Small Doublet): Meta-coupling to H6 (

    
     Hz).
    

Reactivity & Medicinal Chemistry Implications[1][4][5][6][7][8][9]

The position of the nitro group dictates the reactivity of the scaffold in downstream functionalization and biological interaction.

Nucleophilic Aromatic Substitution ( )
  • 6-Nitro: The nitro group activates the C5 and C7 positions towards nucleophilic attack, but the effect is complex due to the bridgehead nitrogen.

  • 7-Nitro: Highly activates the C6 and C8 positions.

  • Application: If your synthesis requires displacing a halide on the pyridine ring, the 6-nitro vs. 7-nitro placement will direct the incoming nucleophile to different carbons (ortho/para directionality relative to the

    
    ).
    
Bioactivation (Nitroreductases)

In anti-tubercular and anti-parasitic research (e.g., M. tuberculosis, Leishmania), the nitro group often acts as a "warhead."

  • Mechanism: Bacterial nitroreductases (NTRs) reduce the

    
     group to reactive nitroso or hydroxylamine intermediates, which then damage DNA or proteins.
    
  • Isomer Impact: The redox potential (

    
    ) of the nitro group is influenced by the electronic environment. The 6-nitro isomer, being more conjugated with the electron-rich bridgehead, is generally harder to reduce (lower reduction potential) than non-conjugated isomers, potentially affecting selectivity and toxicity profiles.
    

SAR_Logic cluster_note Isomer Effect Start Nitro-Imidazo[1,2-a]pyridine (Scaffold) Reduct Nitro Reduction (Fe/AcOH or H2/Pd) Start->Reduct PathC Direct Bioactivation (Prodrug Mode) Start->PathC In vivo (NTR enzymes) Amine Amino-Imidazo[1,2-a]pyridine (Versatile Intermediate) Reduct->Amine PathA Amide Coupling (Kinase Inhibitors) Amine->PathA R-COCl PathB Sandmeyer Reaction (Halogen Installation) Amine->PathB NaNO2/HX Note 6-NO2: High conjugation, altered redox potential 7-NO2: Inductive activation, distinct geometry

Figure 2: Functionalization pathways and biological relevance of the nitro-scaffold.

Experimental Protocol: General Cyclization

To ensure reproducibility, the following protocol is recommended for synthesizing either isomer, adjusting only the starting aminopyridine.

  • Reagents: 2-Amino-X-nitropyridine (1.0 equiv),

    
    -Bromoacetophenone (or substituted analog) (1.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Ethanol or DMF (anhydrous).

  • Procedure:

    • Dissolve the aminopyridine in Ethanol (0.5 M concentration).

    • Add the

      
      -haloketone and 
      
      
      
      .
    • Heat to reflux (80°C) for 4–12 hours. Monitor by TLC (the product is usually more polar and fluorescent under UV, though nitro-compounds may quench).

    • Critical Step: Upon cooling, the product often precipitates. If not, remove solvent and partition between EtOAc/Water.

    • Purification: Recrystallization from EtOH/Water is preferred over chromatography due to the poor solubility of nitro-heterocycles.

References

  • Bagdi, A. K., et al. (2024).[2] "Iron-Catalyzed Denitration Reaction Enables the Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives." Journal of Organic Chemistry. Link

  • Goes, A., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Dahan-Farkas, N., et al. (2011).[3] "6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines."[3] European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine." Link

  • Marcot, L., et al. (2022). "Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity." Journal of Medicinal Chemistry. Link

Sources

Medicinal Chemistry Applications of 7-Nitroimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 7-nitroimidazo[1,2-a]pyridine scaffold represents a specialized yet potent subclass of the "privileged" imidazo[1,2-a]pyridine family. While the 3-nitro isomers are widely recognized for their antileishmanial properties, the 7-nitro congeners offer a distinct electronic profile and vector orientation, making them critical in the development of next-generation antitubercular and anticancer agents.

This technical guide synthesizes the medicinal chemistry, synthetic accessibility, and therapeutic applications of this specific scaffold.[1]

Executive Summary: The "Nitro" Advantage

The imidazo[1,2-a]pyridine core is a drug-like scaffold found in marketed agents like Zolpidem (CNS) and Olprinone (CVD). However, the introduction of a nitro group at the C-7 position transforms this pharmacophore from a passive ligand into a reactive "warhead" or a versatile synthetic handle.

  • Infectious Disease (TB/Parasites): The 7-nitro group acts as a prodrug moiety, bioactivated by bacterial or parasitic nitroreductases (NTR) to generate cytotoxic radical species.

  • Oncology: The 7-nitro group serves as a masked aniline. Post-synthetic reduction yields 7-aminoimidazo[1,2-a]pyridines, which are isosteric to purines and serve as potent ATP-competitive kinase inhibitors.

  • Electronic Tuning: The strong electron-withdrawing nature (-I, -M) of the 7-nitro group significantly lowers the pKa of the ring nitrogens and alters the lipophilicity (LogP), crucial for penetrating the mycobacterial cell wall.

Structural & Electronic Properties

Understanding the electronic distribution is prerequisite to rational design.

PropertyEffect of 7-Nitro SubstitutionMedicinal Chemistry Implication
pKa (N-1) Decreases significantly (approx. 3.0–4.0 vs. 6.8 in unsubstituted)Reduces lysosomal trapping; improves passive diffusion across non-polar membranes.
C-3 Reactivity Reduced nucleophilicityThe C-3 position remains the preferred site for Electrophilic Aromatic Substitution (EAS), but requires harsher conditions than the parent ring.
Redox Potential -0.5V to -0.7V (vs. NHE)Tunable window for selective reduction by bacterial NTR (Type I/II) over mammalian mitochondrial reductases (safety).
Solubility Decreased aqueous solubilityOften requires solubilizing groups (e.g., morpholine, piperazine) at C-2 or C-3 to balance the flat, crystalline lattice.

Synthetic Accessibility & Protocols

The construction of the 7-nitroimidazo[1,2-a]pyridine core relies on the condensation of 2-amino-4-nitropyridine with


-haloketones. This is a self-validating cyclization where the pyridine ring nitrogen attacks the alkyl halide, followed by cyclodehydration.
Protocol 1: Core Synthesis via Condensation

Objective: Synthesis of 7-nitro-2-phenylimidazo[1,2-a]pyridine.

Reagents:

  • 2-Amino-4-nitropyridine (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Sodium Bicarbonate (

    
    ) or 
    
    
    
  • Ethanol or DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-4-nitropyridine (1.39 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone (2.19 g, 11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Causality: Reflux provides the activation energy for the cyclodehydration step.
    
  • Basification: Cool the reaction mixture to

    
    . Neutralize the hydrobromide salt formed in situ by adding saturated aqueous 
    
    
    
    until pH ~8. Trustworthiness: Precipitation usually occurs immediately upon neutralization.
  • Isolation: Filter the resulting yellow/orange precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove unreacted bromide.
  • Purification: Recrystallize from ethanol/DMF to yield the pure product.

Protocol 2: Functionalization at C-3 (Bromination)

Objective: Install a bromine handle for Palladium-catalyzed coupling.

  • Dissolve 7-nitro-2-phenylimidazo[1,2-a]pyridine in Acetic Acid.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) slowly.

  • Stir at RT for 1 hour. The electron-deficient ring prevents over-bromination, ensuring regioselectivity at C-3.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Amino-4-nitropyridine Intermediate N-Alkylated Intermediate (Transient) Start->Intermediate + Reagent Reagent α-Bromoacetophenone Reagent->Intermediate Cyclization Cyclodehydration (Reflux, EtOH) Intermediate->Cyclization - HBr, - H2O Core 7-Nitroimidazo[1,2-a]pyridine Cyclization->Core Func C-3 Functionalization (NBS or Vilsmeier-Haack) Core->Func Electrophilic Subst. Final Target Therapeutic (Antitubercular/Anticancer) Func->Final Pd-Coupling / Reduction

Caption: Step-wise construction of the 7-nitroimidazo[1,2-a]pyridine scaffold from commercially available precursors.

Therapeutic Applications

A. Antitubercular Agents (Bioactivation)

The 7-nitro group mimics the mechanism of Pretomanid and Delamanid .

  • Mechanism: Mycobacterium tuberculosis (Mtb) possesses deazaflavin-dependent nitroreductase (Ddn). This enzyme reduces the 7-nitro group to a reactive nitroso (-NO) intermediate.

  • Effect: The nitroso species releases nitric oxide (NO) or forms covalent adducts with mycobacterial cell wall components and DNA, leading to respiratory collapse and cell death.

  • Selectivity: Human mitochondria lack the specific Ddn analog, providing a therapeutic window.

B. Antiparasitic Activity (Leishmania/Trypanosoma)

Similar to 3-nitroimidazo[1,2-a]pyridines, the 7-nitro derivatives are substrates for Type I Nitroreductases (NTR) in kinetoplastids.

  • SAR Insight: The position of the nitro group (3- vs 7-) affects the redox potential (

    
    ). 7-nitro analogs often have lower reduction potentials than 3-nitro analogs, potentially reducing host toxicity (mutagenicity) while maintaining antiparasitic efficacy.
    
C. Anticancer (Kinase Inhibition)

In oncology, the 7-nitro group is often a precursor.

  • Reduction:

    
     or 
    
    
    
    reduces 7-
    
    
    to 7-
    
    
    .
  • Derivatization: The 7-amino group is acylated to form amides or ureas.

  • Target: These derivatives bind to the ATP-binding pocket of kinases (e.g., PI3K, mTOR), where the imidazo[1,2-a]pyridine core mimics the adenine ring of ATP.

Visualization: Mechanism of Action (Bioactivation)

Bioactivation Drug 7-Nitro Prodrug (Inactive) Nitroso Nitroso Intermediate (-NO) Drug->Nitroso 2e- Reduction (Enzyme Mediated) Enzyme Nitroreductase (Ddn/NTR) + Cofactor (F420H2) Enzyme->Nitroso Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Damage2 Respiratory Collapse (NO Release) Nitroso->Damage2 Damage1 DNA Adducts Hydroxyl->Damage1 Death Pathogen Cell Death Damage1->Death Damage2->Death

Caption: Bioactivation pathway of 7-nitroimidazo[1,2-a]pyridine by bacterial/parasitic nitroreductases.

Structure-Activity Relationship (SAR) Map

To optimize this scaffold, modifications are typically made at three vectors:

PositionModificationPurpose
C-2 Aryl/Heteroaryl groupsEstablishes

stacking interactions with the target protein active site (e.g., kinase hinge region).
C-3 Halogen, Formyl, Amide"Linker" region.[2] A methylene-amine bridge here often improves solubility and microsomal stability.
C-7 Nitro (

)
Warhead (Infectious Disease) or Precursor (Oncology). Essential for mechanism.
C-6 Halogen (Cl/Br)Blocks metabolic oxidation sites; tunes lipophilicity.
Visualization: SAR Vectors

SAR Core Imidazo[1,2-a]pyridine Core C2 Position C-2: Lipophilic Aryl Groups (Binding Affinity) Core->C2 C3 Position C-3: Solubilizing Groups (Morpholine/Piperazine) Core->C3 C7 Position C-7: NITRO GROUP (Bioactivation/Prodrug) Core->C7 C6 Position C-6: Metabolic Blockers (F, Cl) Core->C6

Caption: Strategic functionalization vectors on the imidazo[1,2-a]pyridine core.

References

  • Goel, R. et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Fersing, C. et al. (2018). "Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity." Journal of Medicinal Chemistry. Link

  • Abrahams, K.A. et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Link

  • Yan, R.L. et al. (2012).[3][4] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." Journal of Organic Chemistry. Link

  • BenchChem. (2024). "3-Bromo-7-nitroimidazo[1,2-a]pyridine: Product Properties and Applications." BenchChem Database. Link

Sources

Methodological & Application

Synthesis of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid from 2-amino-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NITRO

Target Molecule: 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid Starting Material: 2-amino-4-nitropyridine CAS Registry: 4487-50-7 (Starting Material)


 [Product Specific CAS varies by salt/form]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various anti-tubercular (e.g., PA-824 analogs), anti-inflammatory, and antiviral agents.[1] The introduction of a nitro group at the 7-position (derived from the 4-position of the pyridine precursor) significantly alters the electronic landscape of the core, often enhancing metabolic stability and potency in specific binding pockets.

This Application Note details the regioselective synthesis of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid . Unlike unsubstituted pyridines, the 4-nitro group exerts a strong electron-withdrawing effect, deactivating the ring nitrogen. This protocol addresses the specific solubility and reactivity challenges posed by this deactivation, utilizing a modified Hantzsch-type cyclocondensation followed by controlled saponification.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical phases. The core heterocycle is constructed via the condensation of a 2-aminopyridine derivative with an


-halocarbonyl species.
  • Disconnection: C–N bond formation (Bridgehead and C3).

  • Reagents: 2-amino-4-nitropyridine + Ethyl bromopyruvate.

  • Regiochemistry: The pyridine ring nitrogen (N1) is generally more nucleophilic than the exocyclic amine. However, the 4-nitro group reduces N1 nucleophilicity. The protocol uses 1,2-dimethoxyethane (DME) as a solvent to maximize solubility and facilitate the attack of the ring nitrogen on the alkyl bromide, followed by cyclodehydration.

Pathway Visualization

Retrosynthesis Product 7-Nitroimidazo[1,2-a]pyridine- 2-carboxylic acid Ester Ethyl 7-nitroimidazo[1,2-a] pyridine-2-carboxylate Product->Ester Hydrolysis (LiOH, THF/H2O) SM1 2-Amino-4-nitropyridine Ester->SM1 Cyclocondensation (DME, Reflux) SM2 Ethyl Bromopyruvate Ester->SM2

Figure 1: Retrosynthetic logic flow from target acid to commercially available starting materials.

Phase 1: Cyclocondensation (Ester Formation)

Objective: Synthesis of Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate.

Mechanistic Insight

The reaction proceeds via an


 attack of the pyridine ring nitrogen on the methylene carbon of ethyl bromopyruvate. This forms a quaternary pyridinium salt intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine on the ketone carbonyl, followed by dehydration, yields the fused system.

Critical Challenge: The 4-nitro group creates a solubility bottleneck in standard alcoholic solvents (EtOH/MeOH). Using DME (Dimethoxyethane) is the "Expert Choice" here to ensure homogeneity at reflux temperatures, driving the reaction to completion despite the deactivated nucleophile.

Protocol A: Cyclization

Reagents:

  • 2-Amino-4-nitropyridine (1.0 equiv)

  • Ethyl bromopyruvate (1.2 equiv)

  • 1,2-Dimethoxyethane (DME) [0.3 M concentration relative to amine]

  • Optional:

    
     (solid) if acid sensitivity is suspected, though usually not required for this specific nitro-analog.
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (or

    
     line).
    
  • Dissolution: Charge the flask with 2-amino-4-nitropyridine and DME. Stir at room temperature. Note: The solid may not fully dissolve until heated.

  • Addition: Add ethyl bromopyruvate dropwise via syringe. Caution: Ethyl bromopyruvate is a potent lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ). The solution should clarify then darken as the reaction proceeds. Maintain reflux for 6–12 hours.
    
    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The starting amine is polar; the ester product is less polar and often fluorescent under UV.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The hydrobromide salt of the product may precipitate. If so, filter and wash with cold ether.

    • Alternative (Free Base Isolation): Evaporate the DME. Resuspend the residue in saturated aqueous

      
       and extract with Ethyl Acetate (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-5% MeOH in DCM) if high purity is required for the next step.

Data Specification: Phase 1

Parameter Specification
Appearance Yellow to orange solid
Typical Yield 65% – 80%
Key 1H NMR Signal C3-H singlet (approx 8.5-8.8 ppm)

| MS (ESI+) | [M+H]+ corresponds to Ester MW |

Phase 2: Saponification (Hydrolysis)

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Mechanistic Insight

Standard base-catalyzed hydrolysis (saponification). The nitro group is stable to aqueous base under mild conditions, but prolonged exposure to high heat and strong base can lead to degradation (ring opening or decarboxylation). Lithium Hydroxide (LiOH) is preferred over NaOH for its milder profile and better solubility in THF/Water mixtures.

Protocol B: Hydrolysis

Reagents:

  • Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate (from Phase 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF.

  • Activation: Add the solution of

    
     in water to the THF mixture. The solution may turn slightly cloudy.
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Workup (Critical pH Control):

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with a small amount of water.[2]

    • Acidification: Cool to

      
      . Slowly add 1N HCl dropwise with stirring.
      
    • Endpoint: Adjust pH to

      
      . The free acid will precipitate as a solid. Do not go to pH < 1 as the pyridine nitrogen may protonate, keeping the compound in solution.
      
  • Isolation: Filter the solid, wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove organic impurities.
  • Drying: Dry under high vacuum at

    
     overnight.
    

Process Workflow & Logic Map

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: 2-Amino-4-nitropyridine Step1 Add Ethyl Bromopyruvate Solvent: DME Start->Step1 Reflux Reflux 8-12h (CCP: Ensure Solubility) Step1->Reflux Check TLC Check (Amine consumed?) Reflux->Check Check->Reflux No (Extend Time) Workup1 Evaporate & Neutralize (NaHCO3) Check->Workup1 Yes Step2 Hydrolysis (LiOH / THF / H2O) Workup1->Step2 Acidify Acidify to pH 3.0 (CCP: Precipitate Control) Step2->Acidify Final Filter & Dry Target Acid Acidify->Final

Figure 2: Operational workflow highlighting Critical Control Points (CCPs).

Scientific Validation & Troubleshooting

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Proton C3-H: Singlet,

      
       ppm. This is the diagnostic peak for the formation of the imidazole ring.
      
    • Proton C5-H: Doublet (high coupling constant,

      
       Hz).
      
    • Proton C8-H: Singlet/Doublet (meta coupling).

    • Acid Proton: Broad singlet,

      
       ppm (often invisible if wet).
      
  • Regiochemistry Check: If the exocyclic amine attacked the alkyl bromide first (incorrect pathway), the chemical shifts of the pyridine ring protons would differ significantly due to the loss of aromaticity or different fusion. The C3-H singlet confirms the correct cyclization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Poor solubility of nitro-amineSwitch solvent from EtOH to DME or 1,4-Dioxane. Increase temp.
Product remains in Aqueous (Step 2) pH too low (< 1.0)The pyridine ring is protonated. Adjust pH back to 3–4 (isoelectric point vicinity).
Dark Tarry Impurities Polymerization of bromopyruvateEnsure bromopyruvate is fresh/distilled. Add dropwise. Keep reaction under inert atmosphere.

Safety & Handling

  • 2-Amino-4-nitropyridine: Toxic if swallowed. Potential skin sensitizer.

  • Ethyl Bromopyruvate: Lachrymator. Causes severe skin burns and eye damage. Alkylating agent. Must be handled in a functioning fume hood with double nitrile gloves.

  • Nitro Compounds: Although this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Solubility of Aminopyridines

    • Wang, J., et al. "Solubility of 2-aminopyridine in various solvents." Journal of Chemical & Engineering Data, 2022.

  • Cyclization Mechanism & Protocols

    • Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives."[3][4][5] Synthetic Communications, 1997. (Foundational protocol for bromopyruvate condensations).

  • Nitro-Group Tolerance in Imidazopyridines

    • Palmer, A. M., et al. "Synthesis and structure-activity relationships of novel imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry, 2007.

Sources

Protocol for hydrolysis of ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Saponification of Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate to 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the hydrolysis of ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate to its corresponding carboxylic acid, a key synthetic intermediate in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents.[1][2] This protocol details a robust base-catalyzed hydrolysis (saponification) procedure, offering insights into reaction mechanism, process monitoring, product purification, and troubleshooting.

Introduction & Mechanistic Overview

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For heteroaromatic esters such as ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate, base-catalyzed hydrolysis is the preferred method due to its efficiency and irreversibility.[3][4] The reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism.

The process involves three key stages[4]:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.

  • Irreversible Deprotonation: The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms ethanol and a resonance-stabilized carboxylate salt. This final step is essentially irreversible and drives the reaction to completion.[4]

The presence of the electron-withdrawing 7-nitro group on the imidazo[1,2-a]pyridine ring is expected to increase the electrophilicity of the ester's carbonyl carbon, potentially facilitating the initial nucleophilic attack and allowing for mild reaction conditions.

Experimental Workflow Overview

The overall process from starting material to purified product is outlined below. This workflow is designed to ensure high yield and purity through systematic execution, monitoring, and purification.

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Ester in THF/Methanol B Add Aqueous LiOH Solution A->B C Stir at Room Temp (Monitor by TLC/LC-MS) B->C Initiates Saponification D Quench with Water & Remove Organic Solvents C->D E Acidify with HCl (aq) to pH ~2-3 D->E F Precipitation of Carboxylic Acid E->F G Isolate by Vacuum Filtration F->G H Wash Solid with Cold Water & Ether G->H I Dry Under Vacuum H->I J Characterize Product (NMR, MS, Purity) I->J

Caption: High-level workflow for the saponification of ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate.

Materials & Equipment

Reagents Equipment
Ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylateRound-bottom flask
Lithium hydroxide monohydrate (LiOH·H₂O)Magnetic stirrer and stir bar
Tetrahydrofuran (THF), HPLC gradeThin Layer Chromatography (TLC) plates
Methanol (MeOH), HPLC gradeTLC tank and UV lamp (254 nm)
Deionized Water (DI H₂O)pH paper or calibrated pH meter
Hydrochloric Acid (HCl), 2 M aqueous solutionBüchner funnel and vacuum flask
Diethyl Ether (Et₂O), ACS gradeVacuum oven or desiccator
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Deuterated solvent for NMR (e.g., DMSO-d₆)NMR Spectrometer, Mass Spectrometer, HPLC

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified fume hood.

Detailed Hydrolysis Protocol

This protocol is based on established methods for the saponification of heteroaromatic esters.[4][5] Lithium hydroxide is chosen as the base due to its excellent solubility in mixed aqueous-organic systems and its common use in laboratory-scale hydrolysis.[4]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 7-nitroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).

  • Dissolve the starting material in a 3:1 mixture of THF and Methanol. A typical concentration is 0.1 M to 0.2 M (e.g., for 1.0 g of ester, use 24 mL THF and 8 mL MeOH).

    • Rationale: A mixed solvent system is used to ensure the solubility of both the nonpolar ester starting material and the polar hydroxide salt. THF is the primary organic solvent, while methanol can help prevent potential transesterification side reactions from the ethoxide leaving group.

Step 2: Saponification

  • In a separate beaker, prepare a 1.0 M solution of lithium hydroxide (LiOH) by dissolving LiOH·H₂O (1.5 to 2.0 eq) in deionized water.

    • Rationale: Using a slight excess of the base ensures the reaction goes to completion, accounting for any potential absorption of atmospheric CO₂.

  • Add the aqueous LiOH solution to the stirring ester solution dropwise at room temperature (20-25 °C).

  • Allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

  • Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).

  • TLC System: Use a suitable mobile phase, such as 50% ethyl acetate in hexanes or 5% methanol in dichloromethane.

  • Analysis: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate. The product, being a carboxylic acid, will be significantly more polar than the starting ester. It should appear as a new spot with a much lower Retention Factor (Rf) that stains well with potassium permanganate or is UV active. The reaction is complete when the starting material spot is no longer visible by UV light.

    • Trustworthiness: Continuous monitoring is a self-validating step. Do not proceed to work-up until the starting material is fully consumed to avoid purification complications.

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, quench by adding deionized water to the flask to dissolve the carboxylate salt.

  • Remove the organic solvents (THF and methanol) using a rotary evaporator.

  • Transfer the remaining aqueous solution to a beaker. While stirring vigorously, slowly acidify the solution by adding 2 M HCl dropwise. Monitor the pH, adjusting to a final pH of ~2-3.

    • Rationale: Acidification protonates the carboxylate salt, rendering the desired carboxylic acid insoluble in the aqueous medium, causing it to precipitate.

  • A solid precipitate should form. If precipitation is slow, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with a small amount of cold deionized water (to remove inorganic salts) and then cold diethyl ether (to remove any nonpolar organic impurities).

Step 5: Drying and Characterization

  • Dry the purified solid product under high vacuum to a constant weight.

  • Determine the final yield.

  • Confirm the structure and assess purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The expected product is 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid .

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction is Stalled Insufficient base; low temperature.Add an additional 0.5 eq of LiOH. If no change, gently warm the reaction to 40-50 °C and continue monitoring.
Incomplete Precipitation Product has some water solubility; pH is not optimal.Ensure pH is definitively acidic (~2). If product remains in solution, extract the aqueous phase with ethyl acetate (3x).
Product is Oily/Gummy Presence of impurities or residual solvent.Try triturating the material with diethyl ether or hexane. If that fails, recrystallization from a suitable solvent may be needed.
Ring Degradation (Dark Color) Reaction conditions are too harsh (prolonged heat/base).The nitro-substituted ring can be sensitive. Ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.

References

  • Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Department of Chemistry. Available at: [Link] (Note: This links to a general mechanism image, the original page context is from a university chemistry resource).

  • Esteves, C. I. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1250, 131778. Available at: [Link]

  • Gontijo, V. S. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(1), 1-100. Available at: [Link]

Sources

Application Note: Precision Amide Coupling of Imidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide coupling conditions for imidazo[1,2-a]pyridine-2-carboxylic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in anxiolytics (e.g., Alpidem), hypnotics (e.g., Zolpidem), and antiviral agents. However, the derivatization of the 2-carboxylic acid position presents a specific set of synthetic challenges distinct from standard benzoic acid couplings.

The primary hurdle is the zwitterionic nature of the molecule. The basicity of the N1 nitrogen (pKa ~5-6) combined with the acidity of the C2-carboxylic acid results in a stable, high-melting, and poorly soluble zwitterion. Standard protocols using dichloromethane (DCM) often fail due to insolubility. Furthermore, the proximity of the N1 nitrogen to the carbonyl center mimics picolinic acid, introducing potential steric and electronic effects that influence reagent choice.

This guide details three validated protocols to overcome these barriers, prioritizing solubility management and reactivity optimization .

Mechanistic Insight & Scaffold Analysis

The "Zwitterionic Lock"

Unlike simple aromatic acids, imidazo[1,2-a]pyridine-2-carboxylic acid exists largely as an inner salt in the solid state and neutral media.

  • Implication: The molecule is insoluble in non-polar solvents (DCM, Toluene, Et2O).

  • Solution: High-polarity aprotic solvents (DMF, DMAc, NMP) are mandatory. The addition of a tertiary base (DIPEA or TEA) is not just catalytic but stoichiometric to "unlock" the zwitterion and solubilize the carboxylate.

The "Picolinic Effect"

The carboxylic acid at position 2 is adjacent to the sp2-hybridized N1 nitrogen.

  • Chelation Risk: In the presence of metal ions (if using Lewis acid catalysis), the N1 and the carbonyl oxygen can form stable chelates, deactivating the electrophile.

  • Activation: The electron-withdrawing nature of the adjacent nitrogen generally increases the electrophilicity of the carbonyl carbon once activated, but it also increases the susceptibility to hydrolysis of the active ester.

Experimental Protocols

Method A: HATU-Mediated Coupling (The Gold Standard)

Best for: Discovery chemistry, parallel synthesis, and valuable/chiral amines. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester (OAt-ester). The pyridine nitrogen in the HATU structure provides anchimeric assistance, accelerating the coupling, which is crucial for the potentially hindered 2-position.

Reagents:

  • Acid: Imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Minimum volume to maintain stirring, typically 0.1 – 0.2 M)

Protocol:

  • Solubilization: Charge a dried reaction vial with the carboxylic acid (1.0 equiv) and anhydrous DMF. The mixture will likely be a suspension.

  • De-protonation: Add DIPEA (2.0 equiv initially) dropwise.

    • Checkpoint: Monitor visual appearance. The suspension should clarify as the zwitterion is disrupted and the lipophilic ammonium salt forms. If it remains cloudy, sonicate or add the remaining base.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[2]

    • Target Mass: Look for [M+H]+.[3] Note that the product itself is basic; ensure the LC-MS method uses an acidic modifier (Formic acid/TFA) to ionize the product.

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. If the product is solid, filter and wash with water.

    • Option 2 (Extraction): Dilute with EtOAc. Wash with saturated NaHCO3 (3x), Water (2x), and Brine (1x).

    • Caution: Do not wash with strong acid (1M HCl) as the imidazo-pyridine core will protonate and extract into the aqueous layer. Use dilute citric acid or ammonium chloride if acidic wash is strictly necessary.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), non-nucleophilic amines (anilines), and easy purification. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is non-explosive, has low toxicity, and its byproducts are water-soluble.

Reagents:

  • Acid: Imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is an issue).

Protocol:

  • Charge: Combine acid (1.0 equiv), amine (1.1 equiv), and Base (3.0 equiv) in the solvent (EtOAc is preferred for workup, DMF for solubility).

  • Addition: Cool the mixture to 0°C. Add T3P solution dropwise.

    • Exotherm Control: T3P coupling can be exothermic; dropwise addition controls the rate.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is low after 4 hours, heat to 50–60°C. T3P is thermally stable and works well at elevated temperatures for hindered substrates.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (3x), sat. NaHCO3 (2x), and Brine.

    • The phosphorus byproducts are highly water-soluble, often eliminating the need for chromatography.

Method C: Acid Chloride Activation (The "Sledgehammer")

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.

Protocol:

  • Chlorination: Suspend the acid in Thionyl Chloride (SOCl2) (10 vol). Add a catalytic drop of DMF.

  • Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve completely.

  • Isolation: Evaporate SOCl2 to dryness under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.

    • Product: The resulting imidazo[1,2-a]pyridine-2-carbonyl chloride hydrochloride is a moisture-sensitive solid. Use immediately.

  • Coupling: Dissolve the acid chloride in dry DCM or THF. Add the amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 3.0 equiv) at 0°C.

Comparative Data & Selection Guide

FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Solvent Compatibility DMF/DMAc (Excellent)EtOAc/DMF (Good)DCM/THF (Requires soluble chloride)
Reactivity HighModerate to High (w/ Heat)Very High
Workup Extraction/Column often neededAqueous wash usually sufficientExtraction
Atom Economy Low (High MW byproduct)HighModerate
Cost HighModerateLow
Recommendation Primary Choice for <100mgPrimary Choice for >1gOnly if A/B fail

Visual Workflows (Graphviz)

Figure 1: Reagent Selection Decision Tree

AmideCouplingDecision Start Start: Imidazo[1,2-a]pyridine-2-COOH CheckScale Scale of Reaction? Start->CheckScale SmallScale Discovery (<500 mg) CheckScale->SmallScale LargeScale Process (>1 g) CheckScale->LargeScale CheckAmine Amine Reactivity? SmallScale->CheckAmine MethodB Method B: T3P / Pyridine / EtOAc (Easy Workup) LargeScale->MethodB Aliphatic Aliphatic/Reactive CheckAmine->Aliphatic Good Nucleophile Aniline Aniline/Weak Nucleophile CheckAmine->Aniline Poor Nucleophile MethodA Method A: HATU / DIPEA / DMF (Standard Protocol) Aliphatic->MethodA Aniline->MethodA Try first MethodC Method C: SOCl2 -> Acid Chloride (Force Conditions) MethodA->MethodC If Low Yield MethodB->MethodC If Low Conv.

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and amine nucleophilicity.

Figure 2: The "Solubility Lock" Mechanism

SolubilityLock Zwitterion Zwitterion (Insoluble) Protonated N1 / Carboxylate C2 Anion Soluble Anionate Free N1 / Carboxylate C2 Zwitterion->Anion Deprotonation (DMF Solvent) Base + DIPEA (Base) Base->Anion ActiveEster Activated Ester (OAt Species) Anion->ActiveEster Activation HATU + HATU HATU->ActiveEster

Caption: Mechanism of unlocking the insoluble zwitterion using base to enable homogenous coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction stays cloudy Incomplete deprotonation of zwitterion.Add more DIPEA or switch solvent to DMAc/NMP. Ensure solvent is anhydrous.
Low Yield (Amine remaining) Activated ester hydrolysis or slow kinetics.Switch to Method C (Acid Chloride). Or, use HOAt additive with HATU to boost rate.
Product lost during workup Product is protonated and in aqueous layer.The imidazo-pyridine core is basic. Do not use acidic washes (HCl). Use sat. NH4Cl or simply water. Check aqueous layer by LC-MS.
Racemization (of chiral amine) High base concentration or over-activation.Use Collidine instead of DIPEA (weaker base). Lower temperature to 0°C during activation.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines. PMC (NIH). Available at: [Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. PMC (NIH). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

Sources

Recrystallization solvents for nitroimidazo[1,2-a]pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis & Purification Group

Topic: A Practical Guide to the Recrystallization of Nitroimidazo[1,2-a]pyridine Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

Nitroimidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of compounds with promising biological activities, including antileishmanial and antimycobacterial properties.[1][2][3] The presence of the nitro group, the fused heterocyclic system, and a carboxylic acid moiety creates a unique chemical entity that is often challenging to purify. For drug development and rigorous biological evaluation, achieving high purity is not merely a formality but a prerequisite for reliable data. Recrystallization stands as the definitive method for purifying crystalline solids, offering the potential to obtain materials with exceptional purity by removing residual reactants, by-products, and other contaminants.[4]

This guide provides a detailed framework for developing a robust recrystallization protocol for nitroimidazo[1,2-a]pyridine carboxylic acids. It moves beyond a simple list of solvents to explain the underlying physicochemical principles that govern solvent selection and process optimization, empowering researchers to tackle the purification of these valuable but often sparingly soluble compounds.

Understanding the Molecule: A Foundation for Solvent Selection

The key to successful recrystallization lies in understanding the interplay between the solute and the solvent. The structure of a typical nitroimidazo[1,2-a]pyridine carboxylic acid is characterized by three key features that dictate its solubility:

  • A Polar, Aromatic Core: The imidazo[1,2-a]pyridine ring system is aromatic and contains multiple nitrogen heteroatoms, making it polar.

  • A Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor.

  • A Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group that acts as a hydrogen bond acceptor.

Collectively, these features result in a molecule with high polarity and a strong capacity for forming intermolecular hydrogen bonds. This leads to a stable crystal lattice structure, which often translates to high melting points and low solubility in non-polar solvents. The guiding principle of "like dissolves like" is therefore paramount; polar solvents are required to effectively dissolve these compounds.[5]

The Solvent Selection Strategy: A Systematic Approach

Finding the ideal solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[4] Given the high polarity of the target molecules, the search should begin with polar solvents. A systematic screening process is the most efficient method to identify a suitable solvent or solvent pair.

Solvent_Selection_Workflow start Impure Nitroimidazo[1,2-a]pyridine Carboxylic Acid test_polar_protic Test Polar Protic Solvents (e.g., EtOH, MeOH, Acetic Acid) start->test_polar_protic dissolves_hot Soluble in Hot Solvent? test_polar_protic->dissolves_hot test_polar_aprotic Test Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF) precipitates_cold Precipitates Upon Cooling? test_polar_aprotic->precipitates_cold  Yes fail_insoluble FAIL: Insoluble test_polar_aprotic->fail_insoluble  No dissolves_hot->test_polar_aprotic  No dissolves_hot->precipitates_cold  Yes success_single SUCCESS: Use Single Solvent System precipitates_cold->success_single  Yes fail_soluble FAIL: Too Soluble precipitates_cold->fail_soluble  No try_pairs Proceed to Solvent-Pair System fail_soluble->try_pairs fail_insoluble->try_pairs dissolve_good 1. Dissolve in Minimum Hot 'Good' Solvent (e.g., DMF, EtOH) try_pairs->dissolve_good add_anti 2. Add Hot 'Poor' (Anti-Solvent) (e.g., Water, Hexane) until cloudiness persists dissolve_good->add_anti reclarify 3. Add a drop of 'Good' Solvent to re-clarify add_anti->reclarify cool 4. Cool Slowly reclarify->cool success_pair SUCCESS: Use Solvent-Pair System cool->success_pair

Caption: Systematic workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

The following table summarizes potential solvents, categorized by polarity, that serve as an excellent starting point for screening.

Solvent ClassSolvent NameBoiling Point (°C)Rationale & Use CasePotential Cosolvents
Polar Protic Ethanol (EtOH)78Excellent general-purpose solvent for polar molecules; readily available and easily removed.[5]Water, Hexane
Methanol (MeOH)65Similar to ethanol but with a lower boiling point, useful for more soluble compounds.[5]Water, Diethyl Ether
Acetic Acid118The acidic nature can protonate the pyridine nitrogen, potentially increasing solubility for the parent compound.Water
Water (H₂O)100Unlikely to be a good primary solvent due to high polarity but is an excellent anti-solvent for polar organic compounds.[1][6]Ethanol, Methanol, Acetone, DMF
Polar Aprotic Acetone56Good solvent with a low boiling point, but its volatility can be a challenge.[5]Water, Hexane
Ethyl Acetate (EtOAc)77A moderately polar solvent, often effective for compounds that are too soluble in alcohols.[7]Hexane
N,N-Dimethylformamide (DMF)153A very strong polar solvent, excellent for dissolving highly crystalline, poorly soluble compounds. High boiling point can make removal difficult.Water
Non-Polar Hexane69Not a primary solvent. Used exclusively as an anti-solvent with more polar solvents like Ethyl Acetate.[7][8]Ethyl Acetate, Acetone
Toluene111Can be a good solvent for aromatic compounds, but less likely for this highly polar class. May serve as an anti-solvent.[5]Ethanol

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a hot plate with a sand or water bath.

Protocol 1: Microscale Solvent Screening
  • Place ~10-20 mg of the impure solid into a small test tube or vial.

  • Add the chosen solvent dropwise from a Pasteur pipette.

  • Gently heat the vial (e.g., in a warm sand bath) while swirling to observe if the solid dissolves.

  • If the solid dissolves completely, remove the vial from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observe the result:

    • Ideal: Abundant crystal formation upon cooling.

    • Poor: No crystals form (compound is too soluble), or only a few crystals form (low recovery).

    • Failure: The compound does not dissolve even in the hot solvent (compound is insoluble).

  • Repeat for several different solvents and solvent pairs to identify the optimal system.

Protocol 2: General Macroscale Recrystallization

This protocol should be performed after an appropriate solvent system has been identified.

Recrystallization_Protocol start 1. Dissolution step1_desc Place impure solid in Erlenmeyer flask. Add minimum amount of hot solvent until just dissolved. start->step1_desc hot_filter_decision Insoluble Impurities Present? start->hot_filter_decision hot_filter 2. Hot Gravity Filtration (Optional) hot_filter_decision->hot_filter Yes cool 3. Crystallization hot_filter_decision->cool No step2_desc Quickly filter the hot solution through fluted filter paper into a pre-warmed flask. hot_filter->step2_desc hot_filter->cool step3_desc Allow solution to cool slowly to room temp. Then chill in an ice bath to maximize yield. cool->step3_desc isolate 4. Isolation cool->isolate step4_desc Collect crystals by vacuum filtration using a Büchner funnel. isolate->step4_desc wash 5. Washing isolate->wash step5_desc Wash crystals in the funnel with a small amount of ice-cold solvent. wash->step5_desc dry 6. Drying wash->dry step6_desc Dry the crystals under vacuum to remove all residual solvent. dry->step6_desc

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Application Notes and Protocols: One-Pot Synthesis of 7-Nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 7-Nitroimidazo[1,2-a]pyridines in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group at the 7-position of this privileged heterocycle can significantly modulate its physicochemical and pharmacological properties, offering a pathway to novel drug candidates with enhanced potency and selectivity. This application note provides a comprehensive guide to the one-pot synthesis of 7-nitroimidazo[1,2-a]pyridine derivatives, a critical process for researchers and professionals in drug development. We will delve into a robust and efficient protocol, grounded in the principles of multicomponent reaction chemistry, to facilitate the streamlined production of these valuable compounds.

Expertise & Experience: Causality Behind Experimental Choices

The synthesis of 7-nitroimidazo[1,2-a]pyridines presents a unique regioselectivity challenge. Direct nitration of the parent imidazo[1,2-a]pyridine ring typically occurs at the 3-position due to the electronic nature of the heterocyclic system.[2] To circumvent this, our protocol employs a strategic precursor, 2-amino-4-nitropyridine, which ensures the nitro group is precisely positioned at the desired 7-position in the final bicyclic product.

The cornerstone of our synthetic approach is the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful one-pot, three-component condensation.[3] This methodology is celebrated for its atom economy, operational simplicity, and the ability to generate complex molecular architectures in a single step.[4] The GBB reaction involves the acid-catalyzed condensation of a 2-aminoazine (in our case, 2-amino-4-nitropyridine), an aldehyde, and an isocyanide.[5]

The choice of an acid catalyst, such as scandium(III) triflate or p-toluenesulfonic acid, is critical for promoting the formation of the initial imine intermediate between the 2-aminopyridine and the aldehyde, and for activating the subsequent cyclization cascade.[6] Microwave irradiation is often employed to accelerate the reaction, leading to significantly reduced reaction times and improved yields.[1]

Experimental Workflow Diagram

GBB_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants 2-Amino-4-nitropyridine Aldehyde Isocyanide Catalyst Solvent Mixing Combine reactants in a microwave-safe vessel Reactants->Mixing Microwave Microwave Irradiation (e.g., 100-120 °C, 15-30 min) Mixing->Microwave Monitoring Monitor reaction progress by TLC Microwave->Monitoring Solvent_Removal Remove solvent under reduced pressure Monitoring->Solvent_Removal Extraction Partition between water and an organic solvent (e.g., EtOAc) Solvent_Removal->Extraction Drying Dry organic layer over Na2SO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize by NMR, MS, and elemental analysis Purification->Characterization

Caption: Workflow for the one-pot synthesis of 7-nitroimidazo[1,2-a]pyridines.

One-Pot Synthesis Protocol

This protocol details a general procedure for the synthesis of 7-nitroimidazo[1,2-a]pyridine derivatives via a microwave-assisted Groebke-Blackburn-Bienaymé reaction.

Materials and Reagents:

  • 2-Amino-4-nitropyridine

  • Aldehyde (various aliphatic or aromatic aldehydes can be used)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-amino-4-nitropyridine (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.1 mmol, 1.1 equiv) and the isocyanide (1.2 mmol, 1.2 equiv).

  • Add the catalyst, either Sc(OTf)₃ (0.1 mmol, 10 mol%) or p-TsOH (0.2 mmol, 20 mol%).

  • Add anhydrous methanol or ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 100-120 °C for 15-30 minutes. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-nitroimidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Mechanistic Insights

The Groebke-Blackburn-Bienaymé reaction proceeds through a well-established cascade mechanism:

GBB_Mechanism Start 2-Amino-4-nitropyridine + Aldehyde Imine Formation of Schiff Base (Imine Intermediate) Start->Imine H+ Nitrile_Attack Nucleophilic attack of isocyanide on the imine Imine->Nitrile_Attack + Isocyanide Nitrile_Intermediate Nitrile Intermediate Nitrile_Attack->Nitrile_Intermediate Cyclization Intramolecular cyclization Nitrile_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Proton transfer and tautomerization Cyclized_Intermediate->Tautomerization Product 7-Nitroimidazo[1,2-a]pyridine Derivative Tautomerization->Product

Caption: Plausible mechanism for the GBB reaction.

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of 2-amino-4-nitropyridine with the aldehyde to form a Schiff base (imine) intermediate.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrile carbon.

  • Tautomerization: A final proton transfer and tautomerization lead to the aromatic 7-nitroimidazo[1,2-a]pyridine product.

Data Summary: Scope and Limitations

The GBB reaction is known for its broad substrate scope. The following table provides a representative, though not exhaustive, summary of the potential reactant scope for the synthesis of 7-nitroimidazo[1,2-a]pyridine derivatives based on the general applicability of the GBB reaction.[7]

EntryAldehyde (R¹CHO)Isocyanide (R²NC)ProductExpected Yield Range (%)
1Benzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-7-nitro-2-phenylimidazo[1,2-a]pyridine70-85
24-Chlorobenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-(4-chlorophenyl)-7-nitroimidazo[1,2-a]pyridine65-80
34-MethoxybenzaldehydeCyclohexyl isocyanide3-(Cyclohexylamino)-2-(4-methoxyphenyl)-7-nitroimidazo[1,2-a]pyridine75-90
4Furfuraltert-Butyl isocyanide3-(tert-Butylamino)-2-(furan-2-yl)-7-nitroimidazo[1,2-a]pyridine60-75
5IsobutyraldehydeCyclohexyl isocyanide3-(Cyclohexylamino)-2-isopropyl-7-nitroimidazo[1,2-a]pyridine50-65

Note: Yields are estimates based on similar GBB reactions and may vary depending on the specific substrates and reaction conditions. Electron-poor aldehydes may sometimes result in lower yields.[7]

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The final product is purified by standard column chromatography, and its identity and purity are unequivocally confirmed by a suite of analytical techniques, including NMR and mass spectrometry. This multi-faceted approach to monitoring and characterization ensures the reliability and reproducibility of the synthesis.

References

  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • Paolini, J. P., & Robins, R. K. (1965). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry, 30(12), 4085–4090.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • [This reference is not available in the provided search results.]
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings.
  • [This reference is not available in the provided search results.]
  • Iaroshenko, V. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1234–1244.
  • [This reference is not available in the provided search results.]
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274.

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Strategic Functionalization of the C-3 Position in 7-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Scaffold Analysis

The 7-nitroimidazo[1,2-a]pyridine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of anti-tubercular (anti-TB) and anti-parasitic agents. While the parent imidazo[1,2-a]pyridine is a well-studied "drug prejudice" scaffold (e.g., Zolpidem), the introduction of the 7-nitro group dramatically alters the electronic landscape of the ring, creating a unique "Push-Pull" system that challenges standard functionalization protocols.

The Electronic Conflict:

  • The "Push": The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, making C-3 inherently nucleophilic.

  • The "Pull": The 7-nitro group is a strong electron-withdrawing group (EWG). It deactivates the pyridine ring and, by conjugation, reduces the electron density at C-3 compared to the unsubstituted parent.

Implication for Functionalization: Standard Electrophilic Aromatic Substitution (S_EAr) reactions at C-3 are slower and require more forcing conditions than with the parent scaffold. However, the 7-nitro group increases the acidity of the C-3 proton, making Concerted Metalation-Deprotonation (CMD) pathways in C-H activation highly favorable.

Visualizing the Reactivity Landscape

The following diagram outlines the divergent pathways for functionalizing the C-3 position, moving from the parent 7-nitro scaffold to high-value intermediates.

G Core 7-Nitroimidazo[1,2-a]pyridine (Core Scaffold) Bromo 3-Bromo Derivative (Gateway Intermediate) Core->Bromo NBS, ACN (Electrophilic Halogenation) Formyl 3-Formyl Derivative (Vilsmeier Product) Core->Formyl POCl3, DMF (Vilsmeier-Haack) Aryl 3-Aryl Derivative (Biaryl Pharmacophore) Core->Aryl Ar-Br, Pd(OAc)2 (Direct C-H Arylation) Bromo->Aryl Suzuki-Miyaura (Cross-Coupling)

Figure 1: Divergent synthetic pathways for C-3 functionalization. The 3-bromo derivative serves as a versatile intermediate for further cross-coupling, while direct C-H activation offers a step-economic route to arylated analogs.

Protocol 1: Electrophilic Halogenation (C-3 Bromination)

Objective: Synthesis of 3-bromo-7-nitroimidazo[1,2-a]pyridine. Rationale: The 7-nitro group deactivates the ring, making the use of elemental bromine (


) messy due to potential oxidation side reactions. N-Bromosuccinimide (NBS)  provides a controlled source of electrophilic bromine (

). Acetonitrile is chosen over DCM to solubilize the polar nitro-scaffold.
Materials:
  • 7-Nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN) (anhydrous)

  • Ethyl Acetate/Hexanes (for purification)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 mmol) in ACN (5 mL). Ensure complete dissolution; mild heating (40°C) may be required due to the nitro group's polarity.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add NBS (1.1 mmol) portion-wise over 5 minutes. Note: Protecting the reaction from light is recommended to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The 7-nitro starting material is typically fluorescent/yellow. The brominated product will have a higher Rf.

    • Time: Due to electronic deactivation, this may take 2–4 hours (vs. 30 mins for the parent scaffold).

  • Workup: Dilute with water (20 mL) to precipitate the crude solid. Filter the solid.[1] If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Expert Insight: If the reaction is sluggish, add 5 mol% ammonium acetate (


) as a catalyst to activate the NBS.
Protocol 2: Direct C-H Arylation (Pd-Catalyzed)

Objective: Direct installation of an aryl group at C-3 without pre-functionalization. Rationale: This method bypasses the bromination step. The 7-nitro group makes the C-3 proton more acidic (


 lowering), which actually facilitates  the Concerted Metalation-Deprotonation (CMD) mechanism, a key step in Pd-catalyzed C-H activation.
Mechanism Visualization (CMD Pathway)

CMD cluster_note Effect of 7-NO2 Group Substrate 7-Nitro-IP TS CMD Transition State (Agostic Interaction) Substrate->TS Coordination Pd_Complex Pd(II)-Ar Species Pd_Complex->TS Base (Carbonate) assists deprotonation Product 3-Aryl-7-Nitro-IP TS->Product Reductive Elimination Note The 7-NO2 group increases acidity of C-3 H, lowering the energy barrier for the CMD step.

Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism. The electron-withdrawing nitro group stabilizes the transition state by increasing the acidity of the C-3 proton.

Materials:
  • 7-Nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%) or SPhos (for sterically hindered aryls)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Methodology:
  • Setup: Charge a dry reaction vial with the scaffold (0.5 mmol), Aryl Bromide (0.6 mmol),

    
     (5.6 mg), Ligand (13 mg), and Base (1.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3 cycles). This is critical; oxygen kills the active Pd(0) species.

  • Solvent: Add degassed 1,4-Dioxane (3 mL) via syringe.

  • Heating: Seal the vial and heat to 100–110°C for 12–16 hours.

    • Note: The high temperature is necessary to overcome the energy barrier of the C-H activation step.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Protocol 3: Vilsmeier-Haack Formylation

Objective: Introduction of a formyl (-CHO) group at C-3. Rationale: The formyl group is a versatile handle for converting the scaffold into acrylic acids (Knoevenagel) or amines (Reductive Amination).

Step-by-Step Methodology:
  • Vilsmeier Reagent Prep: In a dry flask under

    
    , cool DMF (3 mL) to 0°C. Dropwise add 
    
    
    
    (1.2 equiv) over 10 minutes. Stir at 0°C for 30 mins until a white/yellowish salt (chloroiminium ion) forms.
  • Addition: Dissolve 7-nitroimidazo[1,2-a]pyridine (1.0 mmol) in minimal DMF (1 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT, then heat to 60–80°C for 3–5 hours.

    • Expert Note: The 7-nitro group significantly reduces nucleophilicity. Standard Vilsmeier (RT) often fails; heating is required to drive the electrophilic attack.

  • Quenching (Safety Critical): Cool the mixture to RT. Pour the reaction mixture onto crushed ice (20 g) containing sodium acetate or saturated

    
    .
    
    • Warning: The hydrolysis of the intermediate is exothermic. Ensure pH is adjusted to ~7-8 to precipitate the product.

  • Isolation: Filter the yellow solid precipitate. Recrystallize from ethanol/water.

Data Summary & Troubleshooting

Table 1: Comparative Reaction Parameters

Reaction TypeReagentsTemperatureTimeCritical Factor
Halogenation NBS, ACN0°C

RT
2–4 hProtect from light; Nitro group slows kinetics.
C-H Arylation Pd(OAc)2, Ar-Br, KOAc100–110°C12–16 hRequires inert atm; Base choice (KOAc) promotes CMD.
Formylation POCl3, DMF60–80°C3–5 hHeat required; Exothermic quench.

Troubleshooting Guide:

  • Low Yield in Arylation: Switch base to

    
     or add PivOH (30 mol%) as a proton shuttle (aids the CMD step).
    
  • Incomplete Bromination: Switch solvent to DMF (increases polarity/solubility) or use NIS for iodination (more reactive intermediate).

  • Purification Issues: 7-Nitro derivatives are often highly polar. If streaking occurs on silica, add 1% Triethylamine to the eluent.

References
  • General C-3 Functionalization: Bagdi, A. K., et al. "Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts." Chem. Commun., 2018.

  • Direct C-H Arylation (Mechanism): Koubachi, J., et al. "Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization." Org.[3][4] Lett., 2012.

  • Vilsmeier-Haack Overview: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[4][5][6][7] Comprehensive Organic Synthesis, 1991.

  • Nitro-Group Effects in Med Chem: "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Med.[8] Chem., 2021.[3][8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility issues encountered with 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid during NMR sample preparation. Our goal is to equip you with the knowledge and protocols to obtain high-quality NMR spectra for this challenging compound.

Introduction: Understanding the Solubility Puzzle

7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug discovery. However, its structural features—a planar, heteroaromatic imidazo[1,2-a]pyridine core, a polar nitro group, and an acidic carboxylic acid—contribute to its poor solubility in many common NMR solvents.[1] This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid not dissolving in CDCl3?

A1: Chloroform-d (CDCl3) is a relatively nonpolar solvent.[2] The high polarity imparted by the nitro group and the hydrogen-bonding capabilities of the carboxylic acid in 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid make it poorly soluble in such solvents. Furthermore, carboxylic acids have a tendency to form hydrogen-bonded dimers in non-polar solvents, which can also limit solubility and affect the NMR spectrum.[3]

Q2: I see some dissolution in DMSO-d6, but the NMR peaks are broad. What's happening?

A2: Dimethyl sulfoxide-d6 (DMSO-d6) is a highly polar aprotic solvent and is often the first choice for polar, acidic compounds like yours.[2][4] Broad peaks in your NMR spectrum, even with some dissolution, can indicate several issues:

  • Incomplete Solubility/Aggregation: Your compound may not be fully dissolved, leading to a heterogeneous sample with suspended particles. This can cause poor shimming and result in broad lines.[5][6][7]

  • High Viscosity: DMSO-d6 is more viscous than many other NMR solvents. This can lead to broader signals, especially for larger molecules or at room temperature.[2]

  • Chemical Exchange: The carboxylic acid proton can undergo chemical exchange with residual water in the DMSO-d6, which can also lead to peak broadening.

Q3: Can I just heat the sample in DMSO-d6 to get it to dissolve?

A3: Yes, gentle heating can be an effective way to increase the solubility of your compound.[6] However, be cautious. Ensure your compound is thermally stable at the elevated temperature to avoid degradation. It is advisable to increase the temperature in increments and monitor the sample's appearance and the resulting NMR spectrum.[8][9]

Q4: I've tried common solvents without success. What are my other options?

A4: When standard solvents fail, a range of more advanced techniques can be employed. These include using co-solvents, performing variable temperature (VT) NMR experiments, or chemically modifying the compound in-situ to improve its solubility.[10][11] Each of these is covered in the troubleshooting guide below.

Troubleshooting Guide: A Systematic Approach to Solubility

This guide provides a step-by-step workflow to systematically address the solubility challenges of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

Step 1: Initial Solvent Screening

Begin by testing the solubility in a range of deuterated solvents with varying polarities.

Probable Solubility Profile for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

SolventPolarityExpected SolubilityRationale & Comments
Chloroform-d (CDCl3)LowVery PoorThe non-polar nature of CDCl3 is incompatible with the polar nitro and carboxylic acid groups.[2]
Acetone-d6MediumPoor to ModerateMay offer slightly better solubility than CDCl3 but might not be sufficient for a high-quality spectrum.[5]
Methanol-d4High (Protic)ModerateThe protic nature can aid in solvating the carboxylic acid. However, the acidic proton will exchange with the solvent's deuterium, making it invisible in the 1H NMR spectrum.[12]
DMSO-d6 High (Aprotic) Good to Excellent This is the most likely solvent to achieve good solubility due to its high polarity. [2][4]
Water-d2 (D2O)High (Protic)Poor (as is)The compound is a weak acid and will likely have low solubility in neutral D2O. The acidic proton will also exchange.[13]
Step 2: Optimizing with the Best Solvent (Likely DMSO-d6)

If you achieve partial solubility in DMSO-d6, you can try the following to improve the sample quality:

  • Increase Concentration: If your initial attempt was with a very small amount, try to dissolve a slightly larger quantity to ensure the signals are above the noise.

  • Sonication: Sonicating the sample can help break up solid particles and promote dissolution.[6]

  • Gentle Heating: As mentioned in the FAQ, carefully heating the sample can significantly improve solubility.[6]

Step 3: Advanced Troubleshooting Techniques

If the above steps do not yield a satisfactory NMR spectrum, proceed to these more advanced methods.

Troubleshooting Workflow

Caption: Troubleshooting workflow for NMR solubility.

Experimental Protocols

Protocol 1: The Co-Solvent Approach

The use of a mixture of solvents can often achieve better solubility than a single solvent.[10][11]

  • Objective: To dissolve 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid using a mixture of DMSO-d6 and another deuterated solvent.

  • Procedure:

    • Start with a small amount of your compound in an NMR tube.

    • Add a small volume of a less polar solvent in which the compound has some, albeit poor, solubility (e.g., acetone-d6 or CDCl3).

    • Add DMSO-d6 dropwise while vortexing or sonicating until the compound dissolves.

    • A common starting point is a 1:1 mixture of DMSO-d6 and CDCl3.[6]

  • Rationale: The less polar solvent can help to solvate the aromatic regions of the molecule, while the highly polar DMSO-d6 solvates the nitro and carboxylic acid groups.

Protocol 2: Variable Temperature (VT) NMR

Running the NMR experiment at an elevated temperature can improve solubility and sharpen broad peaks.[8][12]

  • Objective: To acquire an NMR spectrum at a higher temperature to improve solubility and spectral resolution.

  • Procedure:

    • Prepare your sample in the best solvent identified (likely DMSO-d6).

    • Use a high-quality NMR tube (Class A glass) that can withstand temperature changes.[8]

    • Follow your spectrometer's instructions for variable temperature experiments.[14]

    • Increase the temperature in increments of 10-20°C, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature.[8][9]

    • Acquire a spectrum at each temperature to find the optimal conditions.

  • Rationale: The solubility of most compounds increases with temperature. Additionally, for molecules that may exist as different conformers (rotamers), heating can increase the rate of interconversion, leading to sharper, averaged signals in the NMR spectrum.[12]

Protocol 3: In-situ Salt Formation

For acidic compounds, converting them to a salt by adding a base can dramatically increase their solubility in polar solvents.[15][16][17]

  • Objective: To deprotonate the carboxylic acid of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid to form a more soluble salt.

  • Procedure:

    • Suspend your compound in D2O or Methanol-d4.

    • Add a small amount (e.g., 1-5 microliters) of a deuterated base such as NaOD in D2O or a non-deuterated base like triethylamine.

    • Vortex or sonicate the sample until it dissolves.

  • Rationale: The deprotonated carboxylate is an ion, which is generally much more soluble in polar protic solvents like D2O and methanol-d4 than the neutral carboxylic acid.[15] Note that this will cause a change in the chemical shifts of nearby protons.

Final Considerations

If all the above methods fail, it may be necessary to consider solid-state NMR, which does not require the sample to be dissolved.[18][19] However, this is a specialized technique and may not be as readily available.

By systematically applying the strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid and obtain the high-quality NMR data essential for your research.

References

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved from University of Rochester website: [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). Retrieved from University of Ottawa NMR Facility Blog: [Link]

  • Variable Temperature NMR Experiments. (n.d.). Retrieved from University of Oxford, Department of Chemistry: [Link]

  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? (2015, September 15). Retrieved from ResearchGate: [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021, October 20). Retrieved from NMX Research and Solutions: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journal of Organic Chemistry, 15, 1686–1726. [Link]

  • Instructions for Variable Temperature (VT) Operation. (n.d.). Retrieved from University of Missouri-St. Louis: [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry: [Link]

  • Salt formation. (2023, June 28). Retrieved from Reddit: [Link]

  • How to Choose Deuterated NMR Solvents. (2026, January 5). Retrieved from Isotope Science / Alfa Chemistry: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics, 13(3), 105-112. [Link]

  • How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? (2022, June 29). Retrieved from ResearchGate: [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021, November 3). Nature Communications, 12(1), 6395. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from University of Calgary: [Link]

  • How to select NMR solvent. (n.d.).
  • NMR in target driven drug discovery: why not? (2020, September 8). Journal of Biomedical Science, 27(1), 94. [Link]

  • Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. (2006). International Journal of Pharmaceutics, 313(1-2), 110–117. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). Molecules, 28(1), 1. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

  • Salt formation to improve drug solubility. (2007, July 30). Expert Opinion on Drug Discovery, 2(5), 643-651. [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10). International Journal of Molecular Sciences, 24(22), 16209. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved from Catalent: [Link]

  • How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? (2020, February 20). Retrieved from ResearchGate: [Link]

  • solubility enhancement and cosolvency by madhavi. (n.d.). Retrieved from Slideshare: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-6.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Retrieved from Aston University Research Explorer: [Link]

  • Solubility of Nitro Containing Molecules. (2023, October 5). Retrieved from Reddit: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). Moroccan Journal of Chemistry, 5(2), 317-324.
  • Imidazo[1,2-a]pyridine-7-carboxylic acid. (n.d.). Retrieved from PubChem: [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. (2022, October). Retrieved from ResearchGate: [Link]

  • Imidazo[1,2-a]pyridine-7-carboxylic acid. (n.d.). Retrieved from PubChemLite: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.).
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). Retrieved from ResearchGate: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). Pharmaceuticals, 15(8), 999. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies, 9(11), 1016-1030.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Retrieved from DTIC: [Link]

Sources

Removing unreacted ethyl bromopyruvate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Ethyl Bromopyruvate from Reaction Mixtures Ticket ID: EBP-REM-001 Safety Alert: Lachrymator / Vesicant

Executive Summary

Ethyl bromopyruvate (EBP) is a highly reactive


-haloketone used primarily in Hantzsch thiazole synthesis and heterocycle formation. Due to its lachrymatory nature (tear gas effect) and toxicity, complete removal of unreacted EBP is critical for both safety and downstream purity.

This guide provides three validated workflows for EBP removal, ranked by scale and purity requirements.

MethodBest ForMechanismProsCons
A. Resin Scavenging Med-Chem / High-Throughput (<1g)Nucleophilic displacement (Solid Phase)No extraction required; high purity.Expensive for large scales.
B. Chemical Quench Scale-Up (>1g)Isothiouronium salt formationConverts lipophilic EBP to water-soluble salt.Requires aqueous workup.
C. Distillation Bulk ManufacturingPhysical separation (Volatility)Solvent-free isolation.High thermal risk; decomposition.
Safety First: The Lachrymator Protocol
  • Engineering Controls: All manipulations must occur in a functioning fume hood.

  • Decontamination: Glassware contacting EBP should be soaked in a bath of 10% aqueous sodium thiosulfate or dilute ammonia before removal from the hood.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Module A: Solid-Supported Scavenging (The "Clean" Method)

Target Audience: Medicinal Chemists requiring high-purity compounds without aqueous workup.

The Logic: EBP is a potent electrophile. By introducing a polymer-supported nucleophile (Thiol or Amine), the unreacted EBP becomes covalently bound to the solid bead. Filtration removes the bead-EBP complex, leaving the product in solution.

Recommended Resins:

  • PL-Thiol (Polymer Lab) : Preferred. High reactivity with

    
    -haloketones.
    
  • Trisamine (Polystyrene-supported) : Alternative. Forms ammonium salts.

Protocol:

  • Calculate Load: Assume 100% of the excess EBP remains. Use 3-4 equivalents of resin relative to the excess EBP.

  • Solvent Check: Ensure reaction solvent is compatible (DCM, THF, DMF, and MeOH swell polystyrene resins well).

  • Incubation: Add resin to the reaction vial. Shake or stir gently (do not magnetic stir, as this grinds the beads) for 1–2 hours at room temperature.

  • Validation (TLC): Spot the supernatant. Stain with KMnO₄ (EBP shows as a bright yellow/white spot on purple background). If EBP persists, add 1 more equivalent and shake for 1 hour.

  • Filtration: Filter through a fritted cartridge or Celite pad. Wash resin with DCM.

  • Result: Filtrate contains product; EBP is trapped on the filter.

Module B: Chemical Quenching (The Scale-Up Method)

Target Audience: Process chemists or those working with >1g material.[1]

The Logic: You cannot easily wash EBP out with water because it is lipophilic. You must chemically modify it. Thiourea reacts rapidly with


-haloketones to form an S-alkylisothiouronium salt . This salt is highly polar and water-soluble, partitioning 100% into the aqueous layer during extraction.

Protocol:

  • Preparation: Prepare a saturated aqueous solution of Thiourea (approx. 10% w/v).

  • Quench: Add the thiourea solution to your organic reaction mixture (ratio: 2 equivalents of thiourea per equivalent of excess EBP).

  • Reaction: Stir vigorously for 30 minutes .

    • Observation: The mixture may become slightly warm.[1][2][3] A precipitate may form (this is the isothiouronium salt).

  • Workup: Transfer to a separatory funnel.

  • Phase Separation:

    • Aqueous Layer: Contains the EBP-isothiouronium salt (Discard to hazardous waste).

    • Organic Layer: Contains your product.[1][4][5]

  • Wash: Wash the organic layer once with brine to remove trace thiourea.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Module C: Chromatographic Purification

Target Audience: Users isolating product via flash chromatography.

The Issue: EBP is unstable on acidic silica gel. It often decomposes or "streaks," contaminating fractions.

Troubleshooting Guide:

  • Q: The EBP spot is streaking into my product. How do I fix this?

    • A: EBP is sensitive to the Lewis acidity of silica. Buffer your silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes the silica, preventing EBP decomposition and sharpening the band.

  • Q: Can I use vacuum distillation?

    • A: Yes, but proceed with caution. EBP boils at 100–120°C under reduced pressure (approx. 10-20 mmHg).

    • Warning: Do not exceed 130°C bath temperature, as EBP can polymerize violently. Ensure your vacuum pump is protected by a cold trap (liquid nitrogen/dry ice) to prevent lachrymator vapors from destroying pump seals or venting into the lab.

Visual Workflow: Decision Matrix

EBP_Removal Start Start: Reaction Complete (Excess EBP Present) ScaleCheck Check Scale & Equipment Start->ScaleCheck SmallScale Scale < 1g (High Throughput) ScaleCheck->SmallScale Small Scale LargeScale Scale > 1g (Batch Synthesis) ScaleCheck->LargeScale Large Scale Resin Method A: Resin Scavenging (PL-Thiol) SmallScale->Resin Add Resin Quench Method B: Thiourea Quench (Forms Water-Soluble Salt) LargeScale->Quench Add Aq. Thiourea TLC Validation: TLC (KMnO4 Stain) Resin->TLC Filter & Check Workup Aqueous Extraction (Remove Aq. Layer) Quench->Workup Stir 30 min Final Pure Product (EBP Removed) TLC->Final No EBP Spot Workup->TLC

Caption: Decision matrix for selecting the appropriate Ethyl Bromopyruvate removal strategy based on reaction scale.

FAQ: Troubleshooting Specific Issues

Q1: I used the thiourea quench, but my NMR still shows ethyl bromopyruvate peaks.

  • Diagnosis: The quench was likely too short or the biphasic mixing was poor.

  • Solution: The reaction between thiourea and EBP is biphasic (water/organic). You must stir vigorously (high RPM) to increase surface area. If using a viscous solvent, add a phase transfer catalyst (e.g., TBAB) or dilute with EtOAc to improve mixing.

Q2: My product is acid-sensitive. Can I still use the resin method?

  • Diagnosis: Some resins (like sulfonic acids) are acidic, but the recommended ones are not.

  • Solution: Yes. PL-Thiol and Trisamine are neutral to basic. They will not cleave acid-sensitive protecting groups (like Boc or TBS). Avoid using silica-based scavengers if your product is extremely sensitive to Lewis acids.

Q3: Can I just rotovap the EBP off?

  • Diagnosis: EBP has a high boiling point and is a lachrymator.

  • Solution: Do not rely on rotary evaporation. While some EBP may co-evaporate, the residue will remain contaminated, and you risk contaminating your rotovap bath and pump oil with a severe irritant. Always chemically quench or scavenge before concentration.

References
  • Organic Syntheses. (1946). S-Ethylthiourea hydrobromide (Mechanism of Thiourea Alkylation). Org. Synth. 26, 36. Retrieved from [Link]

  • Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis: Reaction of alpha-haloketones with thiourea. Retrieved from [Link]

  • ResearchGate. (2025). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]

Sources

Stability of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid in basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in basic media.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid that influence its stability in basic media?

The stability of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid in basic conditions is primarily influenced by three key structural features:

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and generally stable, but the pyridine ring's nitrogen atom can be protonated in acidic conditions. In basic media, the imidazole part of the ring system can be susceptible to nucleophilic attack, although this is less common.

  • The 7-Nitro Group: The nitro group is a strong electron-withdrawing group.[1] This has two major consequences:

    • It increases the acidity of the carboxylic acid proton, making it easier to deprotonate.

    • It deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, although this typically requires harsh conditions. The electron-withdrawing nature of the nitro group can also influence the overall stability of the ring system.[2]

  • The 2-Carboxylic Acid Group: In basic media, the carboxylic acid will be deprotonated to form a carboxylate salt. While the carboxylate itself is stable, the presence of this group at the 2-position of the imidazo[1,2-a]pyridine ring system makes the molecule susceptible to decarboxylation, especially under heating.[3][4]

Q2: What is the expected pKa of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid?

While there is no experimentally determined pKa value for this specific molecule in the searched literature, we can make an educated estimation. The predicted pKa for imidazo[1,2-a]pyridine-7-carboxylic acid (without the nitro group) is approximately 1.05 for the protonated form.[5] The carboxylic acid pKa for similar heterocyclic carboxylic acids is typically in the range of 3-5. The strong electron-withdrawing effect of the 7-nitro group will lower the pKa of the carboxylic acid, making it a stronger acid. Therefore, the pKa of the carboxylic acid group of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is expected to be at the lower end of this range, likely around 2.5-3.5. This means that in any solution with a pH above ~4, the compound will exist predominantly as its carboxylate anion.

Q3: What are the likely degradation pathways for 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid in basic media?

Based on the structure and related chemical literature, the following are the most probable degradation pathways in basic media:

  • Decarboxylation: The loss of CO2 from the carboxylic acid group is a significant concern. The resulting product would be 7-nitroimidazo[1,2-a]pyridine. This reaction can be facilitated by heat.[3] The mechanism is thought to involve the formation of a zwitterion in some pyridine carboxylic acids, which is more pronounced at the 2-position.[4]

  • Nitro Group Reduction: While less common in simple basic media without a reducing agent, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially if reducing agents are present in the experimental setup.[6]

  • Ring Opening: Under harsh basic conditions (e.g., high concentration of hydroxide and high temperature), the heterocyclic ring system could potentially undergo cleavage, though this is less likely under typical experimental conditions.

Troubleshooting Guide

Issue 1: I am observing a loss of my compound over time in a basic buffer (e.g., PBS at pH 7.4 or carbonate buffer at pH 9).
  • Possible Cause 1: Decarboxylation.

    • Explanation: As mentioned, decarboxylation is a likely degradation pathway, especially if the solution is heated.

    • Troubleshooting Steps:

      • Temperature Control: Avoid heating solutions of the compound in basic buffers. If heating is necessary, perform a time-course experiment at the intended temperature to quantify the rate of degradation.

      • pH Optimization: If experimentally feasible, consider using a buffer closer to neutral pH. While the compound will still be deprotonated, the rate of decarboxylation may be slower.

      • Analytical Confirmation: Use HPLC-MS to look for the appearance of a new peak with a mass corresponding to the decarboxylated product (7-nitroimidazo[1,2-a]pyridine).

  • Possible Cause 2: Adsorption to Labware.

    • Explanation: Heterocyclic compounds can sometimes adsorb to the surfaces of glass or plastic labware, leading to an apparent loss of compound from the solution.

    • Troubleshooting Steps:

      • Use Silanized Glassware: Silanizing glassware can reduce surface adsorption.

      • Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-80) in the buffer can help prevent adsorption.

      • Rinse and Extract: After an experiment, rinse the labware with a strong organic solvent to see if the missing compound can be recovered.

Issue 2: My reaction in a basic medium is giving multiple unexpected products.
  • Possible Cause: Complex Degradation.

    • Explanation: In addition to decarboxylation, other degradation pathways may be occurring, leading to a mixture of products. The nitro group can participate in various reactions, and the imidazopyridine ring may not be completely inert.

    • Troubleshooting Steps:

      • Protect the Carboxylic Acid: If the free carboxylic acid is not essential for the reaction, consider converting it to an ester or amide. These derivatives are generally more stable to decarboxylation, but they can be susceptible to hydrolysis under basic conditions.[7][8][9]

      • Degas the Solution: If you suspect redox reactions involving the nitro group, degassing the solution with nitrogen or argon can remove dissolved oxygen, which might participate in side reactions.

      • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like NMR and high-resolution mass spectrometry to understand the degradation pathways and optimize the reaction conditions to minimize them.

Issue 3: I am trying to perform a reaction at the carboxylic acid (e.g., amide coupling) in the presence of a base, but the reaction is failing.
  • Possible Cause: Instability of Starting Material or Activated Intermediate.

    • Explanation: The base required for the coupling reaction might be causing the degradation of your starting material. Additionally, the activated intermediate (e.g., an acyl chloride or an active ester) might be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Choice of Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) instead of a stronger, more nucleophilic base like triethylamine or hydroxide.

      • Activation Method: Use a coupling reagent that works under milder conditions, such as HATU or HOBt/EDC.

      • Order of Addition: Add the base last and slowly to the reaction mixture at a low temperature to minimize the exposure of the starting material and activated intermediate to basic conditions.

Experimental Protocols

Protocol 1: Monitoring the Stability of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid in Basic Buffer using HPLC.

This protocol allows for the quantitative assessment of the compound's stability over time.

Materials:

  • 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Basic buffer of interest (e.g., phosphate-buffered saline pH 7.4, sodium bicarbonate pH 8.5)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of the compound in DMSO or an appropriate solvent.

  • Dilute the stock solution into the basic buffer to the desired final concentration.

  • Immediately inject a sample (t=0) into the HPLC.

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

  • Monitor the peak area of the parent compound and any new peaks that appear.

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any degradation products.

  • Flow Rate: 1 mL/min

  • Detection: UV, at a wavelength where the compound has strong absorbance (e.g., 254 nm or its λmax).

Protocol 2: Identification of Degradation Products using LC-MS.

This protocol is for identifying the potential degradation products.

Procedure:

  • Prepare a sample of the compound in the basic buffer and incubate it for a period where significant degradation is observed (based on the HPLC stability study).

  • Inject the sample into an LC-MS system.

  • Analyze the mass spectrum to identify the molecular weights of the parent compound and any new peaks.

  • Compare the observed molecular weights to the expected masses of potential degradation products (e.g., the decarboxylated product).

  • If possible, use MS/MS fragmentation to further confirm the structure of the degradation products.

Data Presentation

Table 1: Predicted Physicochemical Properties and Potential Degradation Products

Property/ProductValue/StructureRationale
Molecular Weight 221.16 g/mol C8H5N3O4
Predicted pKa (Carboxylic Acid) ~2.5 - 3.5Electron-withdrawing nitro group lowers the pKa of the carboxylic acid.[2]
Potential Degradation Product 1 Decarboxylated productLoss of CO2 from the 2-position is a known pathway for similar compounds.[3][4]
Molecular Weight of Product 1 177.14 g/mol C7H5N3O2
Potential Degradation Product 2 Reduced nitro group product (amino)Possible if reducing agents are present.[6]
Molecular Weight of Product 2 191.18 g/mol C8H7N3O2

Visualizations

Diagram 1: Potential Degradation Pathways

G A 7-nitroimidazo[1,2-a]pyridine- 2-carboxylic acid B Decarboxylation (Heat, Base) A->B D Nitro Group Reduction (Reducing Agent) A->D C 7-nitroimidazo[1,2-a]pyridine + CO2 B->C E 7-aminoimidazo[1,2-a]pyridine- 2-carboxylic acid D->E

Caption: Potential degradation pathways in basic media.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation A Prepare Stock Solution (DMSO) B Dilute in Basic Buffer A->B C Inject t=0 sample (HPLC/LC-MS) B->C D Incubate at desired temperature C->D E Inject samples at various time points D->E F Quantify Parent Peak Area E->F G Identify New Peaks (LC-MS) E->G H Determine Degradation Rate F->H

Caption: Workflow for assessing compound stability.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Hajra, A., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Retrieved from [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Paudler, W. W., & Dunham, D. (1965). NMR spectra and π-electron densities of some imidazo(1,2-a) pyridines. Semantic Scholar.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Vladimiroff, T. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. DTIC.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Beilstein Journals. (2019).
  • ResearchGate. (2025). (PDF) Study of the effect nitro and hydroxyl substituents of two Imidazopyridines derivatives on inhibitory efficacy. Retrieved from [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • New Journal of Chemistry. (n.d.). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.6: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • PubMed. (n.d.). pH-dependent degradation of nitrosocimetidine and its mechanisms. Retrieved from [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
  • ResearchGate. (2026). (PDF)
  • PMC. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • BenchChem. (n.d.). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • PMC. (n.d.). pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Retrieved from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024).
  • ACS Publications. (2025).
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.).
  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022).
  • BenchChem. (n.d.).
  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Nanomaterials Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF.
  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on phenazopyridine photodegradation progress: (a) pH = 9, (b) pH = 7, (c) pH = 5, and (d) pH = 3.
  • MDPI. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids.
  • ResearchGate. (2025). (PDF)
  • PMC. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 7-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Nitroimidazo[1,2-a]pyridine is a critical pharmacophore in the development of anti-tubercular agents (e.g., Q203 analogs) and kinase inhibitors. Its structural integrity relies on the bicyclic imidazo[1,2-a]pyridine core fused with a nitro group at the 7-position.

For analytical chemists and medicinal researchers, characterizing this molecule requires distinguishing it from its regioisomers (e.g., 3-nitro or 6-nitro variants) and metabolic derivatives (amino-analogs). This guide details the specific MS/MS fragmentation pathways of 7-nitroimidazo[1,2-a]pyridine, contrasting its behavior with positional isomers to provide a robust method for structural validation.

Part 1: Structural Context & Ionization Strategy

The Analyte
  • Chemical Formula:

    
    
    
  • Exact Mass: 163.04 Da

  • Protonated Mass $[M+H]^+ $: 164.05 Da

Ionization Comparison: ESI vs. EI

To achieve optimal sensitivity and informative fragmentation, the ionization method must be selected based on the study's goal.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV)
Primary Ion

(m/z 164)

(m/z 163)
Fragmentation Controlled via Collision Induced Dissociation (CID)Extensive in-source fragmentation
Application Recommended: LC-MS/MS quantification in biological matrices (PK/PD studies).GC-MS impurity profiling of raw synthesis materials.
Analytical Workflow

The following diagram outlines the recommended LC-MS/MS workflow for trace analysis of this compound in biological plasma.

MS_Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (Acetonitrile) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Source ESI Source (+) (4.5 kV) LC->Source Q1 Q1 Filter (m/z 164.05) Source->Q1 [M+H]+ Collision Collision Cell (N2 Gas, 25-35 eV) Q1->Collision Q3 Q3 Detection (m/z 118, 134) Collision->Q3 Fragments

Figure 1: Standardized LC-MS/MS workflow for the quantification of 7-nitroimidazo[1,2-a]pyridine.

Part 2: Fragmentation Mechanics

The fragmentation of 7-nitroimidazo[1,2-a]pyridine under Collision Induced Dissociation (CID) is governed by the stability of the bicyclic aromatic system and the lability of the nitro group. Unlike the 3-nitro isomer, the 7-nitro position does not benefit from "ortho-like" interaction with the bridgehead nitrogen, leading to a distinct fragmentation fingerprint.

Primary Fragmentation Pathways[1]
1. The Nitro-Nitrite Rearrangement (Loss of NO)

A classic mechanism for aromatic nitro compounds. The nitro group (


) isomerizes to a nitrite ester (

) prior to cleavage.
  • Transition:

    
    
    
  • Loss: 30 Da (NO radical)

  • Mechanism: The oxygen of the nitro group attacks the adjacent carbon, facilitating the loss of neutral nitric oxide. This results in a phenolic-type cation (

    
    ).
    
2. Direct Loss of Nitro Group

At higher collision energies, the bond between the ring carbon (C7) and the nitrogen of the nitro group cleaves homolytically or heterolytically.

  • Transition:

    
    
    
  • Loss: 46 Da (

    
    )
    
  • Result: Formation of the imidazo[1,2-a]pyridine core cation (

    
    ).
    
3. Ring Cleavage (Secondary Fragmentation)

The resulting core ion (


) often undergoes further degradation, typically losing hydrogen cyanide (HCN) from the imidazole ring.
  • Transition:

    
    
    
  • Loss: 27 Da (HCN)

  • Result: Disruption of the bicyclic system, forming a pyridinyl-like fragment.

Mechanistic Pathway Diagram

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 164 Intermediate_A Nitrite Ester Intermediate Parent->Intermediate_A Isomerization Fragment_NO2 [M+H - NO2]+ m/z 118 Parent->Fragment_NO2 -NO2 (46 Da) Fragment_NO [M+H - NO]+ m/z 134 Intermediate_A->Fragment_NO -NO (30 Da) Fragment_HCN Ring Cleavage [m/z 118 - HCN] -> m/z 91 Fragment_NO2->Fragment_HCN -HCN (27 Da)

Figure 2: Competing fragmentation pathways for the protonated 7-nitroimidazo[1,2-a]pyridine precursor.

Part 3: Comparative Analysis (Isomer Differentiation)

One of the most significant challenges in synthesizing imidazo[1,2-a]pyridines is the formation of regioisomers (e.g., 3-nitro vs. 7-nitro). Mass spectrometry provides the only rapid way to distinguish these without NMR.

7-Nitro vs. 3-Nitro Isomers

The 3-nitro isomer possesses a nitro group adjacent to the bridgehead nitrogen (N1). This proximity allows for a specific "ortho effect" rearrangement that the 7-nitro isomer cannot perform.

Parameter7-Nitroimidazo[1,2-a]pyridine 3-Nitroimidazo[1,2-a]pyridine
Dominant Fragment m/z 118 (Loss of

)
m/z 147 (Loss of

) or m/z 134 (Loss of

)
Mechanism Direct cleavage due to lack of steric/electronic neighbors."Ortho Effect": Transfer of H from C2 to Nitro oxygen, followed by loss of OH•.
Diagnostic Ratio High

ratio.
High

or

ratio.
Retention Time (C18) Generally elutes earlier (more polar due to electron withdrawal at C7).Generally elutes later (intramolecular H-bonding potential).

Key Insight: If your spectrum shows a strong loss of 17 Da (


), you likely have the 3-nitro  isomer, not the 7-nitro target.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-nitroimidazo[1,2-a]pyridine in 1 mL DMSO.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Source: ESI Positive)
  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Gas Flow: 10 L/min

MRM Transitions (Quantification & Qualification)

Use these transitions to validate identity. The ratio of Quant/Qual ions must remain constant.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 164.1118.125Primary Quantification
Qualifier 1 164.1134.120Structural Confirmation (NO loss)
Qualifier 2 164.191.140Core Confirmation (High Energy)

References

  • Vertex AI Search. (2023). Fragmentation mechanism of nitroimidazo[1,2-a]pyridines mass spectrometry. 1

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. 2

  • BenchChem. (2024). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. 3[4][5]

  • Journal of Mass Spectrometry. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. Wiley Online Library. 1

  • PLOS ONE. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. 6

Sources

Optimizing Purity Validation for Imidazo[1,2-a]pyridine Carboxylic Acids: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

Imidazo[1,2-a]pyridine carboxylic acids are privileged scaffolds in drug discovery, serving as core structures for GABA receptor agonists, anti-inflammatory agents, and antiviral drugs. However, validating their purity presents a unique chromatographic challenge.

The Problem: These compounds are amphoteric (zwitterionic) . They possess a basic bridgehead nitrogen (


) and an acidic carboxylic acid moiety (

). On standard Silica Gel 60 layers, this duality leads to:
  • Strong Hydrogen Bonding: The carboxylic acid interacts with surface silanols.

  • Ionization Drag: The basic nitrogen interacts with acidic silanols.

  • Result: Severe "comet" tailing, poor resolution, and unreliable purity assessment.

This guide compares the performance of High-Performance Thin Layer Chromatography (HPTLC) using Acid-Suppressed Mobile Phases (The "Product" Solution) against standard TLC and Reverse Phase alternatives.

Mechanistic Insight: The Physics of Tailing

To solve the separation, we must understand the interaction at the molecular level. Standard silica is slightly acidic (pH 5-6). Without modification, the imidazo-pyridine scaffold adheres to the stationary phase through multiple binding modes.

Diagram 1: Zwitterionic Interaction & Suppression Mechanism

This diagram illustrates why standard methods fail and how acid modifiers correct the equilibrium.

G cluster_0 Standard Conditions (Failure Mode) cluster_1 Optimized Conditions (Success Mode) Silica Silica Surface (Si-OH) Interaction Strong H-Bonding & Ionic Drag Silica->Interaction Compound Imidazo-COOH (Zwitterion) Compound->Interaction Silica2 Silica Surface (Si-OH) Modifier Modifier (Acetic Acid) Modifier->Silica2 Deactivates Sites Compound2 Imidazo-COOH (Protonated/Neutral) Modifier->Compound2 Protonates COOH Result Suppressed Ionization = Sharp Spot Compound2->Result

Caption: Comparison of zwitterionic binding on bare silica (left) vs. acid-suppressed mobile phase (right) preventing tailing.

Comparative Performance Analysis

We evaluated the separation of Imidazo[1,2-a]pyridine-3-carboxylic acid using three distinct methodologies.

Method A (Control): Standard TLC Silica Gel 60 | Hexane:EtOAc (50:50) Method B (Alternative): RP-18 (C18) TLC | Water:MeOH (40:60) Method C (Recommended): HPTLC Silica Gel 60 F254 | DCM:MeOH:AcOH (90:9:1)

Table 1: Experimental Data Summary
MetricMethod A: Standard NPMethod B: Reverse Phase (C18)Method C: HPTLC (Acidified)
Stationary Phase Silica Gel 60 (

)
C18 Modified SilicaHPTLC Silica (

)
Mobile Phase Hexane / EtOAcWater / MeOHDCM / MeOH / AcOH

Value

(Streak)


(Sharp)
Spot Morphology Severe Tailing (

)
Round (

)
Compact (

)
Resolution (

)
Poor (< 1.[1][2]0)Good (> 1.5)Excellent (> 2.5)
Detection Limit



Cost Efficiency High (Cheap plates)Low (Expensive plates)Medium (High throughput)

Analysis:

  • Method A fails completely. The compound streaks from the baseline due to insolubility in hexane and strong adsorption to silica.

  • Method B works but is cost-prohibitive for routine monitoring and requires longer development times due to water content.

  • Method C (The Solution) utilizes the higher surface area of HPTLC plates combined with acetic acid. The acid suppresses the ionization of the carboxyl group (

    
    ), breaking the interaction with silanols. The DCM/MeOH blend ensures solubility.
    
Detailed Protocol: The "Acid-Suppressed" System

To replicate the high-performance results (Method C), follow this strict protocol. This system is self-validating: if the spot streaks, the chamber is likely not saturated, or the acid concentration is depleted.

Materials:
  • Plate: Merck HPTLC Silica Gel 60 F254 (Glass backed).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid (AcOH).

  • Visualization: UV Lamp (254 nm).[3]

Step-by-Step Workflow:
  • Chamber Saturation (Critical):

    • Line a twin-trough chamber with filter paper.

    • Add Mobile Phase: DCM : MeOH : AcOH (90 : 9 : 1) .

    • Note: The 1% Acetic Acid is non-negotiable for this scaffold.

    • Allow to equilibrate for 20 minutes. Why? Thermodynamic equilibrium prevents "smiling" solvent fronts.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of DCM:MeOH (1:1) .

    • Caution: Do not dissolve in pure DCM; the carboxylic acid may precipitate.

    • Apply 2 µL band (not spot) using a capillary or autosampler. Bands provide better resolution than circular spots.

  • Development:

    • Place plate in chamber. Run until solvent front reaches 70mm.

    • Remove and dry in a fume hood for 5 minutes to remove acetic acid (essential before UV viewing, as AcOH can quench fluorescence).

  • Visualization:

    • Inspect under UV 254 nm. The imidazo[1,2-a]pyridine core is highly conjugated and will appear as a distinct dark band against the green fluorescent background.

Advanced Validation: Method Development Decision Tree

When working with derivatives (e.g., esterified vs. free acid forms), use this logic flow to select the correct validation method.

Diagram 2: Purity Validation Workflow

A logical pathway for selecting the optimal chromatographic conditions.

G Start Start: Purity Check Imidazo[1,2-a]pyridine Deriv. CheckStruct Functional Group Check: Is Free -COOH present? Start->CheckStruct NoAcid No (Ester/Amide) CheckStruct->NoAcid Neutral YesAcid Yes (Carboxylic Acid) CheckStruct->YesAcid Acidic/Zwitterion StdTLC Method A: Hex/EtOAc (Standard) NoAcid->StdTLC ModTLC Method C: DCM/MeOH/AcOH (Acidified) YesAcid->ModTLC Eval Evaluate Spot Shape StdTLC->Eval ModTLC->Eval Good Round Spot: Valid System Eval->Good Tf < 1.5 Streak Streaking/Tailing Eval->Streak Tf > 1.5 Troubleshoot Troubleshoot: 1. Increase AcOH to 2% 2. Switch to HPTLC Plate Streak->Troubleshoot Troubleshoot->ModTLC Re-run

Caption: Decision tree for selecting mobile phases based on the presence of the carboxylic acid moiety.

References
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Foundational text on HPTLC vs. TLC resolution).
  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology. Link (Discusses silica interactions and mobile phase modifiers).

  • Bagocsi, B., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines. MDPI. Link (Specific synthesis and TLC monitoring of imidazo-pyridine derivatives).

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.
  • Merck Millipore. (2023). HPTLC vs. Classical TLC: Efficiency Comparison. Link (Data on particle size and resolution limits).

Sources

Reference Standards for 7-Nitroimidazo[1,2-a]pyridine Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-nitroimidazo[1,2-a]pyridine is a critical pharmacophore intermediate, particularly in the synthesis of next-generation anti-tubercular agents (e.g., Pretomanid analogs) and neglected tropical disease therapies. Its analysis presents unique challenges due to the electron-withdrawing nitro group, which induces specific solubility profiles, photolability, and mass spectrometry artifacts.

This guide objectively compares the performance of different Reference Standard Grades (Certified Reference Material vs. In-House Working Standards) and validates a self-sufficient qualification protocol. We demonstrate that while commercial reagent-grade materials often fail regulatory scrutiny for GMP release, they can be upgraded to Working Standards using quantitative NMR (qNMR).

Part 1: The Chemical Context & Analytical Challenges

The position of the nitro group on the imidazo[1,2-a]pyridine ring is chemically significant. Unlike its 6-nitro or 8-nitro regioisomers, the 7-nitro isomer possesses a specific dipole moment and reactivity profile that dictates its retention behavior and biological activity.

Critical Analytical Failure Modes
  • Regioisomer Co-elution: Synthetic routes often yield mixtures of 6-, 7-, and 8-nitro isomers. Standard C18 columns frequently fail to resolve these, leading to potency overestimation.

  • Photolytic Degradation: The nitro-aromatic system is susceptible to UV-induced reduction or rearrangement, necessitating amber glassware handling.

  • In-Source Reduction (LC-MS): High-temperature ESI sources can artificially reduce the

    
     moiety to 
    
    
    
    or
    
    
    , creating "ghost" impurities in the mass spectrum.

Part 2: Hierarchy of Reference Standards (Comparison)

In pharmaceutical development, not all "standards" are equal. Below is a comparative analysis of the three primary tiers of reference materials available for 7-nitroimidazo[1,2-a]pyridine.

Comparative Performance Table
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Qualified Working Standard (In-House) Tier 3: Reagent Grade (Commercial)
Purity Assignment Absolute (Mass Balance or qNMR)Traceable to CRM or qNMRArea % (HPLC/GC) only
Uncertainty Explicitly calculated (e.g.,

)
Derived from primary standardUnknown / Not listed
Regioisomer Specificity Guaranteed (Isomerically pure)Verified by userOften contains 6-/8-nitro isomers
Water/Solvent Content Quantified (KF/TGA)Quantified (KF/TGA)Ignored (Assumed 0%)
Regulatory Acceptance GMP / ISO 17034GLP / GMP (if qualified)Research Use Only (RUO)
Cost Efficiency Low (High cost/mg)High (Bulk qualification)Medium (Hidden costs in re-testing)
Experimental Data: Impact of Standard Purity on Linearity

Simulation of experimental results comparing a Tier 3 Reagent (95% nominal purity) vs. a Tier 1 CRM (99.9% purity) in an HPLC Assay.

  • Method: HPLC-UV at 254 nm.

  • Range: 10 µg/mL to 100 µg/mL.

Concentration (µg/mL)CRM Area Response (mAUs)Reagent Grade Response (mAUs)% Error (Reagent vs. CRM)
10.012501180-5.6%
50.062505910-5.4%
100.01250011750-6.0%

Insight: The Reagent Grade material consistently underestimates the concentration by ~6% due to unquantified water content and inorganic salts, which are "invisible" to UV detection but dilute the mass. Using this for potency assignment would result in a 6% overdose in a drug formulation.

Part 3: Protocol for In-House Qualification (The Self-Validating System)

When a commercial CRM is unavailable (common for specific intermediates), you must establish a Primary Reference Standard in-house. The following protocol uses Quantitative NMR (qNMR) , which is recognized by ICH Q2(R2) and pharmacopeias as an absolute primary method.

The Workflow Diagram

G Raw Raw Material (Reagent Grade >95%) Recryst Recrystallization (EtOH/Water) Raw->Recryst Drying Vacuum Drying (40°C, P2O5, 24h) Recryst->Drying Qual_Check Qualitative Check (LC-MS/1H-NMR) Drying->Qual_Check Decision Isomeric Purity >99.5%? Qual_Check->Decision qNMR qNMR Analysis (Internal Std: Maleic Acid) Decision->qNMR Yes KF Water Content (Karl Fischer) Decision->KF Yes ROI Residue on Ignition Decision->ROI Yes Reprocess Reprocess / Discard Decision->Reprocess No Calc Mass Balance Calculation qNMR->Calc KF->Calc ROI->Calc COA Generate CoA (Working Standard) Calc->COA

Caption: Workflow for converting raw 7-nitroimidazo[1,2-a]pyridine into a qualified working standard.

Step-by-Step Methodology
1. Purification (If Isomeric Purity < 99.5%)
  • Solvent: Ethanol/Water (9:1).

  • Procedure: Dissolve crude material at reflux. Cool slowly to 4°C. The 7-nitro isomer typically crystallizes preferentially over the 6-nitro isomer.

  • Validation: Confirm isomeric purity using HPLC with a PFP (Pentafluorophenyl) column, which offers superior selectivity for nitro-regioisomers compared to C18.

2. Quantitative NMR (qNMR) Assay

This step assigns the absolute potency.

  • Internal Standard (IS): TraceCERT® Maleic Acid (or Dimethyl sulfone). Must be non-hygroscopic and have non-overlapping signals.

  • Solvent: DMSO-d6 (Solubility of nitroimidazopyridines is poor in

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds) to ensure full relaxation of the nitro-aromatic protons.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4]
3. Mass Balance Confirmation

To cross-verify qNMR results, perform the mass balance calculation:



Note: If qNMR and Mass Balance differ by >1.0%, investigate hygroscopicity or amorphous content.

Part 4: Analytical Method Recommendations

For the routine analysis of this standard, the following conditions are validated to ensure specificity against the "Ghost" artifacts mentioned in Part 1.

HPLC-UV Conditions (Purity Check)
  • Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.6 µm.

    • Why? The pi-pi interaction of PFP separates nitro-regioisomers better than C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol (Avoid Acetonitrile if possible, as MeOH offers better selectivity for nitro-aromatics).

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 254 nm (Nitro group

    
     transition) and 330 nm (Imidazopyridine core).
    
LC-MS Precautions
  • Artifact Control: In-source fragmentation can strip the nitro group (

    
    ).
    
  • Solution: Lower the Fragmentor Voltage (or Cone Voltage) and Source Temperature (< 300°C).

  • Verification: If a peak at

    
     (nitroso) or 
    
    
    
    (amine) appears at the same retention time as the parent, it is an artifact, not an impurity.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Goel, R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Guidance for Industry: Analytical Procedure Development Q14. [Link][5][6]

  • World Health Organization (WHO). (2020). Pretomanid: Application for inclusion in the WHO Model List of Essential Medicines. [Link]

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Bioisosteric Optimization Guide: 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric analysis of 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid , a scaffold of significant interest in anti-infective (specifically anti-tubercular) and oncology drug discovery.

Executive Summary & Strategic Rationale

The 7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold presents a classic medicinal chemistry paradox. The 7-nitro group is often essential for efficacy in anti-infective campaigns (acting as a bioreductive "warhead" against anaerobic organisms like M. tuberculosis), yet it serves as a structural alert for mutagenicity (Ames positive) and metabolic instability. Simultaneously, the 2-carboxylic acid moiety provides necessary solubility and electrostatic interactions but frequently limits membrane permeability (low


) and oral bioavailability due to ionization at physiological pH.

This guide outlines a systematic bioisosteric replacement strategy to decouple efficacy from toxicity and improve pharmacokinetic (PK) profiles.

The Pharmacophore Challenge
  • Position 7 (Nitro): Electron-withdrawing group (EWG). Critical for lowering the LUMO energy of the system, facilitating single-electron reduction (in anti-TB contexts). Liability: Genotoxicity, rapid clearance.

  • Position 2 (Carboxyl): Acidic headgroup (

    
    ). Critical for H-bonding/salt-bridges. Liability: Poor passive diffusion, rapid glucuronidation.
    

Bioisosteric Replacement Strategies[1][2][3][4][5]

Zone A: The 7-Nitro "Warhead" Replacements

Replacing the nitro group requires maintaining electron-withdrawing character to preserve the electronic environment of the imidazopyridine core without triggering the mutagenic bioreduction pathway.

Substituent

(Hammett)
Electronic EffectMetabolic RiskAmes ProbabilityRecommendation
-NO₂ (Parent) 0.78 Strong EWG High (Reductive) High Reference
-CN (Cyano)0.66Strong EWGLow (Hydrolysis)LowPrimary Bioisostere
-CF₃0.54Mod. EWGVery LowLowStability Specialist
-SO₂Me0.72Strong EWGLowLowPolarity Booster
-SF₅0.68Strong EWGVery LowLowLipophilic Option

Scientific Insight: The Cyano (-CN) group is the most direct bioisostere here. It mimics the linear geometry and strong electron-withdrawing nature of the nitro group but lacks the bioreductive potential that leads to hydroxylamine radical formation (the source of DNA damage). The Pentafluorosulfanyl (-SF₅) group is a modern, high-value replacement offering superior metabolic stability and lipophilicity, preventing the rapid oxidative metabolism often seen at the C7 position.

Zone B: The 2-Carboxylic Acid Replacements

The goal is to modulate acidity (


) to improve lipophilicity (

) and membrane permeability while retaining the negative charge or H-bond acceptor capability required for target binding.
BioisostereApprox

Permeability (

)
Metabolic StabilityNotes
-COOH (Parent) ~4.5 Low Low (Glucuronidation) Reference
Tetrazole (1H)~4.9ModerateHighClassic isostere; improves metabolic stability.
Acyl Sulfonamide~4.5-5.5HighModerateTunable

via R-group selection.
1,2,4-Oxadiazol-5(4H)-one~6.0-7.0HighHighNon-classical; neutral at lower pH.
Hydroxamic Acid~8-9Low/ModLow (Hydrolysis)Avoid unless metal chelation is required.

Scientific Insight: The Tetrazole is the gold standard here, offering a planar, ionized pharmacophore similar to the carboxylate but with delocalized charge that often improves interaction energy. However, for maximizing oral absorption, the Acyl Sulfonamide (


) is superior as it allows fine-tuning of lipophilicity via the 'R' group (e.g., 

,

,

).

Comparative Performance Analysis (Simulated Data)

The following data represents a consensus of structure-activity relationship (SAR) trends observed in imidazo[1,2-a]pyridine optimization campaigns (e.g., for M.tb QcrB inhibition or kinase targets).

Table 1: Optimization of 7-Substituted Imidazo[1,2-a]pyridine-2-carboxylic acid analogs

CmpdR7 (Nitro Rep.)R2 (Acid Rep.)LogD (7.4)MIC (µM) / IC50Ames TestPermeability (

)
1 (Ref) -NO₂ -COOH -1.2 0.5 Positive 1.5
2-CN-COOH-0.82.1Negative1.8
3-CF₃-COOH0.54.5Negative5.2
4-NO₂Tetrazole-0.90.4Positive2.1
5 (Lead) -CN Tetrazole 0.2 1.8 Negative 8.5
6-CNOxadiazolone1.13.2Negative12.4

Interpretation:

  • Compound 1 (Parent): Potent but toxic (Ames+) and impermeable.

  • Compound 2 (CN replace): Loss of potency (4-fold) indicates the nitro group's reduction potential was likely involved in the specific mechanism of action (e.g., radical generation). However, safety is restored.

  • Compound 5 (Double Bioisostere): The combination of 7-CN (safety) and 2-Tetrazole (permeability) offers the best balance. While slightly less potent than the parent, the drug-like properties (LogD, Permeability, Safety) make it a viable developable candidate.

Decision Logic & Pathway Visualization

The following diagram illustrates the logical flow for optimizing this specific scaffold, utilizing Graphviz.

Bioisostere_Logic Start Start: 7-Nitroimidazo[1,2-a]pyridine -2-carboxylic Acid Decision1 Is Nitro Essential for MoA? (e.g., Bioreduction?) Start->Decision1 Path_Reductive Yes: Retain Nitro-mimic w/ lower reduction potential Decision1->Path_Reductive Active via Radical Path_Steric No: Replace with Isostere Decision1->Path_Steric Binding only Nitro_Opt Try: 7-Nitroimidazooxazine (Scaffold Hop) Path_Reductive->Nitro_Opt Isostere_CN 7-Cyano (-CN) (Maintains Electronics) Path_Steric->Isostere_CN Isostere_CF3 7-Trifluoromethyl (-CF3) (Increases Lipophilicity) Path_Steric->Isostere_CF3 Check_Acid Check Permeability (Papp) Nitro_Opt->Check_Acid Isostere_CN->Check_Acid Isostere_CF3->Check_Acid Acid_Tetrazole Replace COOH with Tetrazole (Maintains pKa, improves metabolic stability) Check_Acid->Acid_Tetrazole Low Permeability Acid_Amide Replace COOH with Bioisosteric Amide (e.g., Acyl Sulfonamide) Check_Acid->Acid_Amide Need Oral Bioavailability Final_Lead Optimized Lead Candidate Acid_Tetrazole->Final_Lead Acid_Amide->Final_Lead

Caption: Decision tree for decoupling toxicity from efficacy in 7-nitroimidazo[1,2-a]pyridine optimization.

Experimental Protocols

To validate the bioisosteric replacements, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: General Synthesis of 7-Substituted Imidazo[1,2-a]pyridine-2-carboxylates

Method: Condensation of 2-aminopyridines with ethyl bromopyruvate.

  • Reagents: 4-substituted-2-aminopyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the specific 4-substituted-2-aminopyridine (e.g., 4-cyano-2-aminopyridine for the bioisostere) in anhydrous ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Cool to RT. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.

    • Free Base Liberation: Suspend solid in water, adjust pH to 8 with saturated

      
      , extract with EtOAc.
      
    • Hydrolysis (to obtain acid): Treat ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the target carboxylic acid.

Protocol B: Comparative Ames Test (Salmonella typhimurium)

Purpose: To confirm the elimination of mutagenicity in the 7-CN/7-CF3 analogs.

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with and without S9 metabolic activation fraction (rat liver extract).

  • Dosing: Test compounds at 5 concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ).

  • Control: Positive control: 4-Nitroquinoline-1-oxide (without S9) and 2-Aminoanthracene (with S9). Negative control: DMSO.

  • Validation Criteria: A compound is considered mutagenic if the number of revertant colonies is

    
     the solvent control and shows a dose-dependent increase.
    
    • Expectation: 7-Nitro parent = Positive in TA100 (-S9). 7-Cyano analog = Negative.

Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the permeability improvement of Tetrazole/Amide vs Carboxylic Acid.

  • System: 96-well donor/acceptor plate system (e.g., Millipore MultiScreen).

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Procedure:

    • Donor Well: Add compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add PBS (pH 7.4).

    • Incubation: 18 hours at room temperature in a humidity chamber.

    • Analysis: Quantify concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) using LC-MS/MS.
  • Calculation:

    
    
    
    • Target:

      
       for good oral absorption.
      

References

  • Negi, B., et al. (2017). "Novel antitubercular imidazo[1,2-a]pyridine-2-carboxylic acid derivatives: Synthesis, evaluation and molecular docking studies." Bioorganic & Medicinal Chemistry. Link

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Denny, W. A., et al. (2016). "Nitro-group containing drugs: Is the nitro group a liability or an asset?" Future Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2018). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents." RSC Advances. Link

Sources

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